TP-472N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQWBZAMTQTECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143826 | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080306-24-5 | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Function of TP-472N in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of chemical biology and drug discovery, the use of selective chemical probes is essential for dissecting complex biological processes and validating novel drug targets. TP-472 is a potent and selective chemical probe that inhibits the bromodomains of BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex. By inhibiting these proteins, TP-472 has been shown to block melanoma tumor growth by suppressing Extracellular Matrix (ECM)-mediated oncogenic signaling and inducing apoptosis.
To ensure that the observed biological effects of a chemical probe are due to its interaction with the intended target and not a result of off-target activity or an effect of the chemical scaffold itself, a rigorously validated negative control is required. TP-472N is the designated negative control for TP-472. It is a close structural analog of TP-472 that is inactive against the BRD7 and BRD9 bromodomains. This guide provides an in-depth technical overview of the function of this compound, its use in research, and the interpretation of data generated using this critical control compound.
Core Function of this compound
The primary function of this compound in a research setting is to serve as a negative control in experiments involving TP-472. By running parallel experiments with this compound, researchers can distinguish the on-target effects of BRD7/9 inhibition from any potential off-target effects. An ideal negative control should be structurally similar to the active probe to have a comparable off-target profile, but it should not engage the primary target.
Data Presentation: Comparative Off-Target Profile
While this compound is designed to be inactive against BRD7 and BRD9, it is crucial to understand its broader pharmacological profile to properly interpret experimental results. The following table summarizes the comparative binding of TP-472 and this compound to a range of receptors, ion channels, and enzymes, as determined by a Eurofins CEREP Diversity Profile screen at a concentration of 10 µM. Results showing inhibition or stimulation of less than 50% are considered significant.
| Target Class | Specific Target | TP-472 (% Inhibition) | This compound (% Inhibition) |
| Receptors | Adenosine A1 | 14 | 35 |
| Adenosine A3 | Not Reported | 23 | |
| Benzodiazepine (central) | 47 | Not Reported | |
| Melatonin MT1 | Not Reported | 47 | |
| Ion Channels | Cl- channel (GABA-gated) | Not Reported | 20 |
| Enzymes | PDE2A1 (h) | 25 | Not Reported |
| PDE3A (h) | 48 | Not Reported | |
| PDE4D2 (h) | 28 | Not Reported |
Data sourced from the Structural Genomics Consortium.
This data indicates that both compounds have some off-target activities at 10 µM. The differential binding profiles underscore the importance of using this compound to ensure that an observed phenotype with TP-472 is not due to these off-target interactions.
Experimental Protocols
The proper use of this compound involves its inclusion in parallel with TP-472 and a vehicle control (e.g., DMSO) in all functional assays. The concentration of this compound should be identical to the concentration of TP-472 being tested.
Cell Viability and Proliferation Assays (e.g., MTT, Clonogenic Assays)
-
Objective: To demonstrate that the anti-proliferative effects of TP-472 are due to BRD7/9 inhibition.
-
Methodology:
-
Seed melanoma cells (e.g., A375, SKMEL-28) in 96-well plates at a density of 1 x 10³ cells per well.
-
Prepare serial dilutions of TP-472 and this compound in culture medium. A typical concentration range for TP-472 is from 0.1 to 20 µM.
-
Treat cells with TP-472, this compound, or a vehicle control (DMSO) at equivalent final concentrations.
-
Incubate for a specified period (e.g., 5 days for MTT assay, 2 weeks for clonogenic assay).
-
For MTT assays, add MTT reagent and measure absorbance to determine cell viability. For clonogenic assays, fix and stain the colonies to assess long-term survival.
-
-
Expected Outcome: TP-472 should show a dose-dependent decrease in cell viability, while this compound and the vehicle control should have no significant effect.
Gene Expression Analysis (e.g., mRNA sequencing)
-
Objective: To confirm that changes in gene expression, particularly the downregulation of ECM-related genes and upregulation of pro-apoptotic genes, are specific to TP-472 treatment.
-
Methodology:
-
Treat melanoma cells (e.g., A375) with TP-472 (e.g., 5 µM or 10 µM), an equivalent concentration of this compound, or a vehicle control for 24 hours.
-
Isolate total RNA from the treated cells.
-
Perform mRNA sequencing and subsequent bioinformatic analysis to identify differentially expressed genes.
-
-
Expected Outcome: The gene expression signature observed with TP-472 (downregulation of ECM genes, upregulation of apoptotic genes) should not be present in the this compound or vehicle-treated samples.
In Vivo Xenograft Studies
-
Objective: To validate that the tumor growth inhibition observed with TP-472 in animal models is an on-target effect.
-
Methodology:
-
Subcutaneously inject melanoma cells (e.g., A375-MA2) into the flanks of immunodeficient mice (e.g., NSG mice).
-
Once tumors are established, randomize mice into three treatment groups: Vehicle, TP-472, and this compound.
-
Administer the compounds (e.g., via intraperitoneal injection) at a specified dose and schedule.
-
Monitor tumor volume and body weight throughout the study.
-
-
Expected Outcome: The TP-472 treated group should exhibit significant tumor growth inhibition compared to the vehicle and this compound treated groups. The tumor growth in the this compound group should be comparable to the vehicle control group.
Mandatory Visualizations
Signaling Pathway
Caption: TP-472 inhibits the BRD7/9 pathway, while this compound does not.
Experimental Workflow
The Use of TP-472N as a Negative Control for BRD9 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in various diseases, including cancer and inflammatory conditions. As a member of the SWI/SNF chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. To elucidate the specific functions of BRD9 and validate it as a drug target, highly selective chemical probes are indispensable. TP-472 is a potent and selective inhibitor of BRD9 and the closely related BRD7. To confidently attribute the biological effects of TP-472 to its inhibition of BRD9, a structurally similar but biologically inactive negative control is essential. This technical guide details the use of TP-472N as a negative control for BRD9 inhibition, providing data, experimental protocols, and visualizations to support rigorous scientific inquiry.
Data Presentation
The following tables summarize the key quantitative data for the BRD9 inhibitor TP-472 and its negative control, this compound.
| Compound | Target | Binding Affinity (Kd) | Cellular Activity (EC50) | Selectivity |
| TP-472 | BRD9 | 33 nM (ITC)[1] | 320 nM (NanoBRET)[1] | >30-fold over other bromodomains (except BRD7)[1] |
| BRD7 | 340 nM (ITC)[1] | |||
| This compound | BRD9 | >20 µM[1] | Inactive | N/A |
Table 1: Potency and Selectivity of TP-472 and this compound. Isothermal Titration Calorimetry (ITC) and NanoBRET assays were used to determine the binding affinity and cellular potency, respectively.
| Compound | Off-Target Binding (@ 10 µM) |
| TP-472 | Adenosine A1 receptor (14%), Benzodiazepine receptor (47%), PDE2A1 (25%), PDE3A (48%), PDE4D2 (28%) |
| This compound | Adenosine A1 receptor (35%), Adenosine A3 receptor (23%), Melatonin receptor MT1 (47%), Cl- channel (GABA-gated) (20%) |
Table 2: Off-Target Profile of TP-472 and this compound. Data from the Eurofins CEREP Diversity Profile screen showing the percent inhibition of various receptors, ion channels, and enzymes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
NanoBRET™ Target Engagement Assay for BRD9
This assay measures the engagement of an inhibitor with BRD9 in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-BRD9 fusion vector
-
HaloTag®-Histone H3.3 fusion vector
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
TP-472 and this compound
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, opaque 96-well assay plates
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 6-well plate and grow to ~70-80% confluency.
-
Transfection: Co-transfect the cells with the NanoLuc®-BRD9 and HaloTag®-Histone H3.3 vectors using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Cell Plating for Assay: Harvest the transfected cells and resuspend in Opti-MEM™. Plate the cells into a white, opaque 96-well plate.
-
Compound Treatment: Prepare serial dilutions of TP-472 and this compound. Add the compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM. Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add the substrate to all wells.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
-
Data Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratios against the logarithm of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell line of interest (e.g., a line where BRD9 is implicated in proliferation)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
TP-472 and this compound
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of TP-472 and this compound. Include a vehicle control. Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and then mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Normalize the data to the vehicle-treated cells (as 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Visualizations
BRD9 Signaling Pathway
BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. It is recruited to chromatin where it recognizes acetylated histones, leading to the modulation of gene expression involved in various cellular processes.
Caption: A simplified diagram of the BRD9 signaling pathway.
Experimental Workflow for Assessing BRD9 Inhibition
A typical workflow to investigate the effects of a BRD9 inhibitor using TP-472 and its negative control this compound.
Caption: Workflow for BRD9 inhibition studies.
Logical Relationship of TP-472 and this compound
This diagram illustrates the logical framework for using a probe and its negative control.
Caption: Logic of using TP-472 and this compound.
References
The Dichotomous Roles of BRD7 and BRD9 in Melanoma Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing proteins BRD7 and BRD9, both components of SWI/SNF chromatin remodeling complexes, exhibit multifaceted and often contrasting roles in the progression of melanoma. This technical guide provides an in-depth exploration of their functions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways in which they operate. Understanding the dual nature of these epigenetic readers—acting as both tumor suppressors and promoters in different contexts of melanoma—is critical for the development of targeted therapeutic strategies.
Introduction: The Complex Landscape of Epigenetic Regulation in Melanoma
Melanoma, the most aggressive form of skin cancer, is characterized by significant molecular heterogeneity. Beyond genetic mutations, epigenetic alterations play a pivotal role in its development and progression. BRD7 and BRD9, as subunits of the BAF (SWI/SNF) family of chromatin remodelers, are key players in regulating gene expression through their interaction with acetylated histones. Their functions in melanoma are not straightforward, presenting both challenges and opportunities for therapeutic intervention.
The Dual Function of BRD7 in Melanoma
BRD7 is a subunit of the PBAF (Polybromo-associated BAF) complex. Its role in melanoma is context-dependent, with evidence supporting both tumor-suppressive and pro-oncogenic functions.
BRD7 as a Tumor Suppressor
In several cancer types, BRD7 acts as a tumor suppressor, primarily through its interaction with the p53 tumor suppressor protein.[1][2] BRD7 is required for the efficient p53-mediated transcription of a subset of its target genes.[2] This interaction is crucial for inducing oncogene-induced senescence, a key barrier to tumorigenesis. In melanoma contexts where wild-type p53 is present, BRD7 can contribute to tumor suppression by positively regulating the p53 pathway.[3]
BRD7 as a Pro-Oncogenic Factor in Melanoma
Conversely, studies have shown that both BRD7 and BRD9 are significantly overexpressed at the mRNA level in melanoma patient tissues compared to normal skin.[4] Immunohistochemical analysis of melanoma tissues also indicates that BRD7 protein is expressed at a high level (>75%) in the majority of samples. High expression of BRD7 has been associated with a poor prognosis in melanoma patients. The dual BRD7/9 inhibitor, TP-472, has demonstrated potent anti-melanoma activity, suggesting that in many melanoma contexts, BRD7 contributes to tumor growth and survival.
The Enigmatic Role of BRD9 in Melanoma Progression
BRD9 is a specific subunit of the non-canonical BAF (ncBAF) complex. Similar to BRD7, its role in melanoma is dichotomous.
BRD9 as a Tumor Suppressor in Uveal Melanoma
In uveal melanoma, a rare form of melanoma affecting the eye, BRD9 functions as a potent tumor suppressor. A significant subset of uveal melanomas harbor mutations in the splicing factor SF3B1. These mutations lead to the mis-splicing of BRD9 pre-mRNA, resulting in the inclusion of a "poison exon" and subsequent degradation of the BRD9 mRNA. This repression of BRD9 disrupts the function of the ncBAF complex and promotes melanomagenesis.
BRD9 as a Pro-Oncogenic Driver in Cutaneous Melanoma
In contrast to its role in uveal melanoma, BRD9 is often overexpressed in cutaneous melanoma and its inhibition has therapeutic potential. Analysis of melanoma patient datasets reveals significant overexpression of BRD9 mRNA in tumor samples. The efficacy of the dual BRD7/9 inhibitor TP-472 in melanoma models further supports a pro-oncogenic role for BRD9 in this context. Altered BRD9 has been linked to increased cell proliferation, migration, and invasiveness in melanoma cell lines.
Quantitative Data on BRD7 and BRD9 in Melanoma
The following tables summarize key quantitative findings related to the expression and inhibition of BRD7 and BRD9 in melanoma.
Table 1: Expression of BRD7 and BRD9 in Melanoma Patient Samples
| Gene | Expression Change (mRNA) in Melanoma vs. Normal Skin | Protein Expression Level in Melanoma Tissue | Association with Prognosis | Reference(s) |
| BRD7 | Significantly overexpressed | >75% of samples show high expression | High expression correlates with poor prognosis | |
| BRD9 | Significantly overexpressed | >75% of samples show high expression | High expression correlates with poor prognosis |
Table 2: Effect of TP-472 (BRD7/9 Inhibitor) on Gene Expression in A375 Melanoma Cells
| Treatment | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Reference(s) |
| 5 µM TP-472 (24h) | 342 | 288 | p53 signaling, PI3K-Akt signaling, Adhesion-related pathways | |
| 10 µM TP-472 (24h) | 756 (932 total) | 796 (1063 total) | Extracellular matrix organization, Apoptosis |
Table 3: IC50 Values of Selected Compounds in Melanoma Cell Lines
| Compound | Target(s) | Melanoma Cell Line | IC50 (µM) | Reference(s) |
| TP-472 | BRD7/9 | A375, SKMEL-28, M14, A2058 | Not explicitly stated, but effective at 5-10 µM | |
| Compound 11 | Not specified | SKMEL-28 | 4.9 | |
| Compound 11 | Not specified | A375 | 6.7 | |
| Compound 13 | Not specified | SKMEL-28 | 13.8 | |
| Compound 13 | Not specified | A375 | 17.1 | |
| PLX4720 | BRAF | EGFRHIGH/ERBB3LOW-Invasive cells | > 10 |
Signaling Pathways and Molecular Mechanisms
The intricate roles of BRD7 and BRD9 in melanoma are orchestrated through their involvement in key signaling pathways.
BRD7 and the p53 Pathway
BRD7 can act as a transcriptional co-factor for p53, enhancing its tumor-suppressive functions. This is particularly relevant in melanomas with wild-type p53.
BRD9, ncBAF, and Transcriptional Regulation
BRD9 is a core component of the ncBAF chromatin remodeling complex, which plays a role in regulating gene expression.
SF3B1 Mutation and BRD9 Repression in Uveal Melanoma
Mutations in the splicing factor SF3B1 lead to the aberrant splicing of BRD9 pre-mRNA, causing its degradation and promoting tumorigenesis in uveal melanoma.
Therapeutic Intervention with TP-472
The dual BRD7/9 inhibitor TP-472 has shown efficacy in melanoma models by downregulating pro-oncogenic extracellular matrix (ECM) signaling and inducing apoptosis.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying BRD7 and BRD9 in melanoma.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Methodology:
-
Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., TP-472) or transfect with siRNA targeting BRD7 or BRD9.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells with a fixing/denaturing solution to preserve cell morphology and denature the DNA to expose the incorporated BrdU.
-
Immunostaining: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody.
-
Detection: For HRP-conjugated antibodies, add a substrate like TMB and measure the absorbance. For fluorescently-labeled antibodies, visualize and quantify the signal using a fluorescence microscope or plate reader.
Cell Invasion Assay (Boyden Chamber)
This assay assesses the invasive potential of melanoma cells through a basement membrane matrix.
Methodology:
-
Coating: Coat the upper surface of a Transwell insert with a thin layer of Matrigel, a basement membrane extract.
-
Cell Seeding: Seed melanoma cells in serum-free medium in the upper chamber of the Transwell.
-
Chemoattractant: Add medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores of the membrane.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with a stain like crystal violet. Count the number of stained cells in several microscopic fields to quantify invasion.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where a protein of interest, such as BRD7 or BRD9, is bound.
Methodology:
-
Cross-linking: Treat melanoma cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD7 or anti-BRD9). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, for example, between BRD9 and other components of the ncBAF complex.
Methodology:
-
Cell Lysis: Lyse melanoma cells in a non-denaturing buffer to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., BRD9).
-
Complex Pull-down: Use protein A/G beads to capture the antibody-bait protein complex, along with any interacting "prey" proteins.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the prey protein by Western blotting using an antibody specific to it.
Conclusion and Future Directions
The roles of BRD7 and BRD9 in melanoma progression are complex and context-dependent. While their overexpression is often associated with a poor prognosis in cutaneous melanoma, BRD9 can act as a tumor suppressor in uveal melanoma. This dichotomy underscores the importance of understanding the specific molecular context when considering these proteins as therapeutic targets. The development of selective inhibitors for BRD7 and BRD9, as well as dual inhibitors like TP-472, holds promise for melanoma therapy. Future research should focus on elucidating the precise mechanisms that govern the switch between tumor-suppressive and pro-oncogenic functions of these proteins in different melanoma subtypes. Furthermore, exploring the potential of combining BRD7/9 inhibitors with other targeted therapies or immunotherapies may lead to more effective treatment strategies for this aggressive cancer.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]
- 4. mdpi.com [mdpi.com]
TP-472N chemical structure and properties
Absence of Publicly Available Data for TP-472N
Following a comprehensive search for the chemical compound designated as this compound, no specific information regarding its chemical structure, properties, or associated experimental data could be located in publicly accessible scientific databases and literature. This suggests that "this compound" may be an internal research code, a compound that has not been disclosed in public forums, or an incorrect identifier.
Without foundational information on the molecule, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
To enable the generation of the requested content, please provide an alternative identifier for this compound, such as:
-
IUPAC Name: The systematic name that describes the chemical structure.
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
SMILES String: A line notation for describing the structure of chemical species.
-
Reference to a scientific publication or patent: Any document that describes the synthesis, characterization, or biological activity of this compound.
Upon receiving a valid identifier, a thorough guide conforming to the specified requirements for data presentation, experimental protocols, and visualizations will be compiled.
An In-Depth Technical Guide to the BRD9/7 Inhibitor TP-472 and its Negative Control TP-472N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective BRD9/7 inhibitor, TP-472, and its structurally similar but inactive control, TP-472N. This document consolidates available catalog information, key experimental data, and detailed methodologies to support researchers in the fields of epigenetics, oncology, and drug discovery.
Supplier and Catalog Information
TP-472 and its negative control, this compound, are available from several commercial suppliers, facilitating their use in a variety of research applications.
| Supplier | Product Name | Catalog Number |
| Tocris Bioscience | TP 472 | 6000 |
| TP 472N | 5999 | |
| Cayman Chemical | TP-472 | Not specified |
| Sigma-Aldrich | TP-472 | Not specified |
| This compound | Not specified |
Physicochemical and Biological Properties
A summary of the key properties of TP-472 and this compound is presented below. This data is crucial for experimental design, including the preparation of stock solutions and determination of appropriate in vitro and in vivo concentrations.
| Property | TP-472 | This compound |
| Chemical Name | 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone |
| Molecular Formula | C₂₀H₁₉N₃O₂ | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 333.38 g/mol | 306.36 g/mol |
| Purity | ≥98% (HPLC) | ≥98% (HPLC) |
| CAS Number | 2079895-62-6 | 2080306-24-5 |
| Storage | Store at -20°C | Store at -20°C |
| Solubility | DMSO: 16.67 mg/mL (50 mM) | DMSO: 30.64 mg/mL (100 mM) |
| Ethanol: 6.13 mg/mL (20 mM) | ||
| Biological Activity | Potent BRD9/7 inhibitor | Negative control for TP-472 |
| Binding Affinity (Kd) | BRD9: 33 nM | Inactive against most bromodomains (>20 μM against BRD9) |
| BRD7: 340 nM | ||
| Cellular Potency (EC₅₀) | 320 nM (NanoBRET assay) | Not applicable |
| Selectivity | >30-fold selectivity for BRD9 over other bromodomains (except BRD7) | Not applicable |
Mechanism of Action and Signaling Pathways
TP-472 is a potent inhibitor of the bromodomains of BRD9 and, to a lesser extent, BRD7. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, TP-472 displaces it from chromatin, leading to altered transcription of target genes.
Downregulation of Extracellular Matrix (ECM) and Oncogenic Signaling
In melanoma models, TP-472 has been shown to downregulate the expression of genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins. This disruption of the ECM is a key mechanism by which TP-472 inhibits cancer cell growth and proliferation.
The Genesis and Preclinical Advancement of TP-472: A BRD9/7 Bromodomain Inhibitor
TP-472 is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7, proteins integral to the regulation of gene transcription. Originating from the Structural Genomics Consortium (SGC), this small molecule inhibitor has emerged as a valuable tool for interrogating the biological functions of these epigenetic readers and has demonstrated therapeutic potential in preclinical cancer models. This in-depth guide elucidates the discovery, development, and mechanism of action of TP-472, presenting key data and experimental methodologies for researchers in drug development.
Discovery and Development
The discovery of TP-472 is rooted in a chemical genetics screen utilizing a library of epigenetic inhibitors from the Structural Genomics Consortium. This unbiased screening approach aimed to identify compounds with significant activity against cancer cell proliferation. TP-472 emerged from this screen as a potent inhibitor of melanoma cell growth[1][2].
Mechanism of Action
TP-472 functions as a competitive inhibitor of the bromodomains of BRD9 and BRD7. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the recruitment of chromatin-remodeling complexes to specific genomic loci, thereby regulating gene expression.
By occupying the acetyl-lysine binding pocket of BRD9 and BRD7, TP-472 prevents their interaction with acetylated histones, leading to the disruption of their gene-regulating functions. In cancer, this inhibition has been shown to downregulate oncogenic signaling pathways and induce apoptosis. For instance, in melanoma, TP-472 treatment leads to a reduction in extracellular matrix (ECM)-mediated oncogenic signaling[1][2]. In uterine leiomyosarcoma, inhibition of BRD9 by TP-472 has been shown to induce cell cycle arrest and apoptosis.
The following diagram illustrates the proposed signaling pathway affected by TP-472 in melanoma:
Caption: Proposed mechanism of action of TP-472 in melanoma cells.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for TP-472 from preclinical studies.
Table 1: In Vitro Binding Affinity and Cellular Activity
| Target | Assay Type | Value | Reference |
| BRD9 | Dissociation Constant (Kd) | 33 nM | |
| BRD7 | Dissociation Constant (Kd) | 340 nM | |
| BRD9 | NanoBRET™ Target Engagement (IC50) | ~320 nM |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| A375 | Melanoma | Soft Agar Assay | Significant inhibition at various concentrations | |
| SK-UT-1 | Uterine Leiomyosarcoma | Trypan Blue Exclusion | Dose-dependent inhibition (1-25 µM) | |
| MES-SA | Uterine Leiomyosarcoma | Trypan Blue Exclusion | Dose-dependent inhibition (1-25 µM) |
Table 3: In Vivo Efficacy in a Melanoma Xenograft Model
| Model | Treatment | Outcome | Reference |
| A375-MA2 cells in NSG mice | TP-472 | Significant inhibition of subcutaneous tumor growth |
Detailed Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol is a general guideline for assessing the intracellular binding of TP-472 to BRD9.
Workflow Diagram:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a vector encoding for a NanoLuc®-BRD9 fusion protein.
-
Cell Plating: Transfected cells are seeded into 96-well white-walled, flat-bottom plates at an appropriate density.
-
Compound and Tracer Addition: A fluorescently labeled tracer that binds to BRD9 is added to the cells. Subsequently, serial dilutions of TP-472 are added to the wells.
-
Incubation: The plate is incubated for a period to allow for compound entry and target engagement.
-
Detection: A NanoBRET™ Nano-Glo® Substrate is added, and the plate is read on a luminometer capable of measuring filtered luminescence to separately quantify donor and acceptor signals.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The IC50 value is determined by plotting the BRET ratio against the concentration of TP-472.
Melanoma Xenograft Mouse Model
This protocol outlines the in vivo evaluation of TP-472's anti-tumor efficacy.
Workflow Diagram:
Caption: Workflow for the melanoma xenograft mouse model.
Methodology:
-
Cell Culture: A375-MA2 human melanoma cells are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., NSG) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of A375-MA2 cells is injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: TP-472, formulated in a suitable vehicle, is administered to the treatment group (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of TP-472.
Cell Proliferation Assay (Trypan Blue Exclusion)
This protocol describes a method to assess the effect of TP-472 on the proliferation of uterine leiomyosarcoma cells.
Methodology:
-
Cell Seeding: SK-UT-1 or MES-SA cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of TP-472 (e.g., 1-25 µM) or vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 48 hours).
-
Cell Harvesting: Cells are detached from the plate using trypsin.
-
Staining and Counting: A sample of the cell suspension is mixed with trypan blue dye. Viable cells, which exclude the dye, and non-viable cells, which stain blue, are counted using a hemocytometer or an automated cell counter.
-
Data Analysis: The number of viable cells in treated wells is compared to the vehicle control to determine the dose-dependent inhibitory effect of TP-472 on cell proliferation.
Conclusion and Future Directions
TP-472 has been instrumental as a chemical probe for elucidating the roles of BRD9 and BRD7 in cancer biology. Its demonstrated preclinical efficacy, particularly in melanoma, highlights the therapeutic potential of targeting these bromodomains. To date, there is no public information indicating that TP-472 has entered clinical trials. Future research will likely focus on further optimizing the pharmacological properties of TP-472 or related compounds for potential clinical development, as well as continuing to use it as a tool to uncover the complex biology regulated by BRD9 and BRD7.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating the Role of the SWI/SNF Complex with TP-472: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Switch/Sucrose Non-Fermentable (SWI/SNF) complex, a critical ATP-dependent chromatin remodeler, plays a pivotal role in regulating gene expression by altering nucleosome structure.[1][2] Dysregulation of this complex is implicated in over 20% of human cancers, making its subunits attractive therapeutic targets.[1] This guide focuses on TP-472, a potent and selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7), key components of the non-canonical BAF (ncBAF) and polybromo-associated BAF (PBAF) complexes, respectively.[3] TP-472 has emerged as a valuable tool for investigating the function of these SWI/SNF subcomplexes and as a potential therapeutic agent, particularly in cancers with specific genetic backgrounds such as melanoma and SMARCB1-deficient tumors.
This technical guide provides a comprehensive overview of TP-472, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
TP-472: A Selective BRD9/7 Inhibitor
TP-472 is a cell-permeable small molecule that targets the bromodomains of BRD9 and its close homolog BRD7. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting chromatin-modifying complexes to specific genomic loci. By inhibiting the bromodomains of BRD9 and BRD7, TP-472 disrupts the recruitment and function of the ncBAF and PBAF complexes, leading to downstream changes in gene expression.
Chemical Properties of TP-472
| Property | Value |
| Formal Name | 3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methyl-benzamide |
| CAS Number | 2079895-62-6 |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Formula Weight | 333.4 g/mol |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
Quantitative Data: Binding Affinity and Selectivity
TP-472 exhibits high affinity for the bromodomain of BRD9 and maintains selectivity over other bromodomains, with the exception of the highly homologous BRD7.
| Target | Kd (nM) | Assay |
| BRD9 | 33 | Isothermal Titration Calorimetry (ITC) |
| BRD7 | 340 | Isothermal Titration Calorimetry (ITC) |
TP-472 demonstrates over 30-fold selectivity for BRD9 over other bromodomain family members.
Mechanism of Action and Cellular Effects
TP-472's inhibition of BRD9 and BRD7 disrupts the function of the ncBAF and PBAF SWI/SNF subcomplexes, leading to significant changes in gene expression and cellular processes. In melanoma, TP-472 has been shown to suppress tumor growth by downregulating oncogenic signaling pathways and inducing apoptosis.
Downregulation of Extracellular Matrix (ECM)-Mediated Oncogenic Signaling
Transcriptome analysis of melanoma cells treated with TP-472 revealed a significant downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins. The ECM plays a crucial role in tumor progression by providing structural support and activating signaling pathways that promote cell growth, migration, and invasion. TP-472's impact on ECM-related gene expression suggests a mechanism for its anti-metastatic potential. Specifically, TP-472 treatment has been shown to affect the expression of matrix metalloproteinases (MMPs), enzymes that degrade the ECM and facilitate cancer cell invasion.
Induction of Apoptosis
TP-472 treatment upregulates the expression of several pro-apoptotic genes in melanoma cells. This is associated with the activation of apoptotic pathways, although the precise mechanism, including the involvement of specific caspases, is still under investigation. Studies have shown that TP-472 can induce cleavage of PARP, a hallmark of apoptosis.
Interaction with the p53 Signaling Pathway
The SWI/SNF complex is known to interact with the tumor suppressor protein p53 and is necessary for the activation of p53-mediated transcription. Components of the SWI/SNF complex, including BRG1 and SNF5, are recruited to p53-dependent promoters in vivo. By modulating the activity of SWI/SNF subcomplexes, TP-472 may indirectly influence p53 signaling and its downstream effects on cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of TP-472 and its interaction with the SWI/SNF complex.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of TP-472 on the proliferation of cancer cells.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
TP-472 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of TP-472 in culture medium. The final concentrations may range from 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the TP-472 dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the protein-protein interactions within the SWI/SNF complex and how they are affected by TP-472.
Materials:
-
Cancer cell line of interest
-
TP-472
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against SWI/SNF subunits (e.g., BRG1, BRM, BAF155, BRD9, BRD7) and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture cells to 80-90% confluency and treat with TP-472 or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Harvest and lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the proteins of interest.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the genomic occupancy of SWI/SNF subunits and how it is altered by TP-472 treatment.
Materials:
-
Cancer cell line
-
TP-472
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies against SWI/SNF subunits and control IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for ChIP-seq
Protocol:
-
Treat cells with TP-472 or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Perform immunoprecipitation as described in the Co-IP protocol, using antibodies against specific SWI/SNF subunits.
-
Reverse the cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
mRNA Sequencing (RNA-seq)
Objective: To perform a global analysis of gene expression changes induced by TP-472.
Materials:
-
Cancer cell line
-
TP-472
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tools (e.g., Bioanalyzer)
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
Protocol:
-
Treat cells with TP-472 or vehicle. In studies with melanoma cell lines like A375, concentrations of 5 µM or 10 µM TP-472 for 24 hours have been used.
-
Extract total RNA from the cells using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA.
-
Prepare sequencing libraries from the RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between TP-472-treated and control samples. This involves read alignment, quantification of gene expression, and statistical analysis.
Visualizing the Impact of TP-472: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of TP-472.
Caption: Co-Immunoprecipitation workflow.
Caption: Apoptosis signaling induced by TP-472.
Conclusion
TP-472 is a powerful chemical probe for elucidating the roles of the BRD9- and BRD7-containing SWI/SNF complexes in health and disease. Its demonstrated efficacy in preclinical models of melanoma highlights its potential as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing TP-472 to investigate the intricate functions of the SWI/SNF complex and to explore novel therapeutic strategies targeting epigenetic regulators in cancer. Further research is warranted to fully delineate the molecular mechanisms underlying TP-472's effects and to evaluate its clinical potential.
References
Unveiling Chromatin Dynamics: A Technical Guide to Utilizing TP-472 and its Negative Control, TP-472N, in Chromatin Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth framework for utilizing the potent and selective BRD9/7 inhibitor, TP-472, and its crucial negative control, TP-472N, to investigate chromatin remodeling pathways. Bromodomain-containing proteins 9 (BRD9) and 7 (BRD7) are integral components of distinct SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complexes, which play a pivotal role in regulating gene expression by altering nucleosome structure. Dysregulation of these complexes is implicated in various diseases, including cancer. This document outlines the mechanism of action of TP-472, the indispensable role of this compound in validating experimental specificity, detailed protocols for key assays, and data interpretation strategies. By leveraging this chemical probe pair, researchers can effectively dissect the functional roles of BRD7 and BRD9 in cellular processes and explore their therapeutic potential.
Introduction: The Role of BRD7 and BRD9 in Chromatin Remodeling
The mammalian SWI/SNF family of ATP-dependent chromatin remodeling complexes are multi-subunit machines that modulate the accessibility of DNA to transcription factors and other regulatory proteins. These complexes are essential for a wide range of cellular processes, including transcription, DNA repair, and replication.[1] There are three main types of SWI/SNF complexes in somatic cells: the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF) complexes.[2]
BRD7 and BRD9 are mutually exclusive, bromodomain-containing subunits that help define the PBAF and ncBAF complexes, respectively.[2] Their bromodomains function as "readers" of epigenetic marks, specifically binding to acetylated lysine residues on histone tails.[3][4] This interaction is crucial for targeting the SWI/SNF complexes to specific genomic loci, thereby influencing the expression of target genes.
-
BRD9: A key component of the ncBAF complex. Its inhibition or degradation has been shown to be synthetically lethal in cancers with certain genetic backgrounds, such as those with SMARCB1 mutations.
-
BRD7: An integral subunit of the PBAF complex. It has been proposed to function as a tumor suppressor in some contexts.
Given their distinct roles and associations with different protein complexes, the ability to selectively probe the functions of BRD7 and BRD9 is of high scientific interest.
TP-472 and this compound: A Chemical Probe Pair for Functional Investigation
TP-472 is a potent small molecule inhibitor that targets the bromodomains of both BRD9 and BRD7. By occupying the acetyl-lysine binding pocket, TP-472 prevents the recruitment of ncBAF and PBAF complexes to chromatin, leading to downstream changes in gene expression.
This compound is a structurally similar analogue of TP-472 that is inactive against BRD7 and BRD9. It serves as an essential negative control to ensure that the observed biological effects of TP-472 are due to the specific inhibition of BRD7/9 and not from off-target effects or the chemical scaffold itself. All experiments conducted with TP-472 should include a parallel treatment with an equivalent concentration of this compound.
Mechanism of Action Pathway
The following diagram illustrates the mechanism by which TP-472 inhibits BRD7/9 function, leading to altered gene expression.
Caption: Mechanism of TP-472 action on BRD7/9 and downstream cellular effects.
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of TP-472 on melanoma cell lines.
Table 1: Effect of TP-472 on Melanoma Cell Viability
| Cell Line | Assay Type | TP-472 Concentration | Result |
| M14 | MTT (5 days) | 0.1 - 10 µM | Dose-dependent inhibition of cell survival |
| SKMEL-28 | MTT (5 days) | 0.1 - 10 µM | Dose-dependent inhibition of cell survival |
| A375 | mRNA-seq | 5 µM, 10 µM | Significant differential gene expression |
| A375 | Apoptosis Assay | 10 µM | Increased Annexin V staining |
Table 2: Summary of Gene Expression Changes in A375 Cells Treated with TP-472 (24h)
| Gene Category | Treatment | Representative Genes | Direction of Change |
| Extracellular Matrix (ECM) | 5 µM, 10 µM TP-472 | Integrins, Collagens, Fibronectins | Downregulated |
| Pro-Apoptotic Genes | 5 µM, 10 µM TP-472 | Genes in p53 pathway, Apoptosis | Upregulated |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of TP-472/TP-472N on cellular function.
General Experimental Workflow
The diagram below outlines a typical workflow for studying the effects of TP-472 and this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of SWI/SNF chromatin remodelers in the repair of DNA double strand breaks and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Functional Interplay between the BRD7 and BRD9 Homologues in mSWI/SNF Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
TP-472N: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472N is the inactive, negative control compound for TP-472, a potent and selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9.[1] TP-472 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in melanoma.[2][3] As a crucial experimental control, this compound allows researchers to distinguish the specific effects of BRD7/9 inhibition by TP-472 from any off-target or non-specific cellular responses. This document provides detailed protocols for utilizing this compound in common cell-based assays to ensure rigorous and reliable data generation.
Mechanism of Action of the Active Compound, TP-472
TP-472 functions by targeting the bromodomains of BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex.[1] By inhibiting these proteins, TP-472 disrupts the expression of genes critical for cancer cell growth and survival. In melanoma, TP-472 treatment has been shown to downregulate genes involved in the extracellular matrix (ECM), which are crucial for oncogenic signaling, and upregulate pro-apoptotic genes.[2] This dual mechanism leads to the suppression of tumor growth and induction of programmed cell death.
Signaling Pathway Affected by TP-472
The inhibitory action of TP-472 on BRD7/9 disrupts the normal function of the SWI/SNF chromatin remodeling complex, leading to downstream effects on gene transcription. This ultimately results in the suppression of pro-oncogenic signaling pathways and the activation of apoptotic pathways.
Quantitative Data Summary
The following table summarizes the reported effects of the active compound TP-472 in various melanoma cell lines. This compound, as a negative control, is expected to show no significant activity at comparable concentrations.
| Cell Line | Assay Type | Parameter | TP-472 Result | Reference Compound |
| A375 | Proliferation | IC50 | 6.7 µM | Compound 11 |
| SKMEL-28 | Proliferation | IC50 | 4.9 µM | Compound 11 |
| A375 | Apoptosis | % Apoptosis | Increased with 10 µM treatment for 48h | Vehicle Control |
| A375 | Colony Formation | Colony Size | Reduced in a dose-dependent manner | Vehicle Control |
| A375 | Soft Agar Assay | Colony Number | Reduced in a dose-dependent manner | Vehicle Control |
Experimental Protocols
The following are detailed protocols for common cell-based assays where this compound should be used as a negative control alongside its active counterpart, TP-472.
General Experimental Workflow
The general workflow for assessing the effect of TP-472 and its negative control this compound in a cell-based assay involves several key steps from cell culture to data analysis.
Cell Proliferation/Viability Assay (MTT/CCK-8)
This protocol is designed to assess the effect of TP-472 and this compound on the proliferation and viability of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., A375, SKMEL-28)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
TP-472 and this compound (dissolved in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of TP-472 and this compound in complete culture medium. A final DMSO concentration should be kept below 0.1%.
-
Treat the cells with varying concentrations of TP-472, this compound, and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT (5 mg/ml) or CCK-8 solution to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by TP-472, with this compound serving as the negative control.
Materials:
-
Melanoma cell lines (e.g., A375)
-
6-well plates
-
TP-472 and this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells (1 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of TP-472, this compound, or vehicle control for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies, indicating their reproductive viability after treatment.
Materials:
-
Melanoma cell lines (e.g., A375)
-
6-well plates
-
TP-472 and this compound
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of TP-472, this compound, or vehicle control for 24 hours.
-
Remove the treatment medium and replace it with fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Count the number of colonies (typically containing >50 cells) in each well.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation and tumorigenicity.
Materials:
-
Melanoma cell lines (e.g., A375)
-
6-well plates
-
Agarose (low melting point)
-
Complete culture medium
-
TP-472 and this compound
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest cells and resuspend them in a top layer of 0.3% agarose in complete medium containing the appropriate concentrations of TP-472, this compound, or vehicle control.
-
Carefully layer the cell-agar mixture on top of the base layer.
-
Incubate the plates for 2-3 weeks, feeding the cells with a small amount of complete medium every 2-3 days.
-
Stain the colonies with a solution like crystal violet and count them under a microscope.
Conclusion
This compound is an indispensable tool for researchers studying the effects of the BRD7/9 inhibitor, TP-472. By consistently including this compound as a negative control in cell-based assays, scientists can confidently attribute the observed biological effects to the specific inhibition of BRD7 and BRD9, thereby ensuring the validity and reproducibility of their findings. The protocols provided herein offer a comprehensive guide for the effective use of this compound in key cancer biology assays.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis-Promoting Effects on A375 Human Melanoma Cells Induced by Exposure to 35.2-GHz Millimeter Wave - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TP-472N in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472N is the negative control compound for TP-472, a potent and selective inhibitor of the bromodomains of BRD7 and BRD9. In epigenetic research, utilizing a negative control is crucial to ensure that the observed cellular effects are due to the specific inhibition of the target and not off-target effects or the compound's chemical scaffold. TP-472 has demonstrated significant anti-tumor activity in melanoma models by suppressing extracellular matrix (ECM)-mediated oncogenic signaling and inducing apoptosis.[1][2] These application notes provide detailed protocols for using this compound alongside TP-472 in various in vitro experiments to validate the on-target effects of TP-472.
Data Presentation
Table 1: Recommended Concentrations of TP-472 for In Vitro Assays in Melanoma Cell Lines
The following table summarizes the effective concentrations of TP-472 observed in studies with melanoma cell lines. It is recommended to use equivalent concentrations of this compound as a negative control.
| Cell Line | Assay Type | TP-472 Concentration | Incubation Time | Outcome | Reference |
| M14, SKMEL-28, A375, A2058 | Clonogenic Assay | 5 µM and 10 µM | 2 weeks | Inhibition of long-term survival | [1] |
| A375 | Soft Agar Assay | Various concentrations | 3-4 weeks | Dose-dependent inhibition of anchorage-independent growth | [1] |
| A375 | Apoptosis Assay | 10 µM | 48 hours | Induction of apoptosis | [1] |
| A375 | Western Blot | 10 µM | 24 hours | Downregulation of ECM proteins | |
| A375 | RNA Sequencing | 5 µM and 10 µM | 24 hours | Downregulation of ECM genes, upregulation of pro-apoptotic genes |
Signaling Pathway
The BRD7/9 inhibitor TP-472 exerts its anti-tumor effects by modulating gene expression, leading to the suppression of oncogenic signaling and the induction of apoptosis. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
The following are detailed protocols for key in vitro experiments. It is essential to include this compound as a negative control in parallel with TP-472 and a vehicle control (e.g., DMSO) in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of TP-472 on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
TP-472 and this compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of TP-472 and this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of the solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Clonogenic Assay
This assay assesses the long-term effect of TP-472 on the ability of single cells to form colonies.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well plates
-
TP-472 and this compound
-
Vehicle control
-
Fixing solution (e.g., 10% methanol, 10% acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of TP-472, this compound, or vehicle.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3-4 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with the fixing solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Soft Agar Assay
This assay measures anchorage-independent growth, a hallmark of cancer cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well plates
-
TP-472 and this compound
-
Vehicle control
-
Agarose (low melting point)
-
2X complete culture medium
Procedure:
-
Prepare a base layer of 0.6% agarose in complete culture medium in each well of a 6-well plate and allow it to solidify.
-
Trypsinize and count the cells. Resuspend the cells in complete culture medium.
-
Prepare the top layer by mixing the cell suspension with 0.3% low melting point agarose in 2X complete culture medium containing the desired concentrations of TP-472, this compound, or vehicle.
-
Carefully layer the cell-agarose mixture on top of the base layer.
-
Incubate the plates for 2-4 weeks, adding fresh medium with the respective treatments to the top of the agar every 3-4 days to prevent drying.
-
Stain the colonies with a solution of p-iodonitrotetrazolium violet (INT) or crystal violet.
-
Count the number of colonies under a microscope.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying externalized phosphatidylserine (Annexin V) and compromised cell membranes (Propidium Iodide - PI).
Materials:
-
Cells of interest
-
6-well plates
-
TP-472 and this compound
-
Vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with TP-472, this compound, or vehicle for the desired time (e.g., 48 hours).
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blotting
This protocol is for detecting changes in protein expression levels, such as ECM proteins, upon treatment with TP-472.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against target ECM proteins and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with TP-472, this compound, or vehicle for the specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities relative to the loading control.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Survival Assay with TP-472 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a pivotal in vitro method used to determine the long-term proliferative potential of a single cell after exposure to cytotoxic agents. This application note provides a detailed protocol for assessing the efficacy of TP-472, a potent and selective inhibitor of bromodomain-containing proteins 7 and 9 (BRD7/9), on the clonogenic survival of cancer cells. TP-472 has been identified as a strong inhibitor of melanoma cell growth in both short- and long-term survival assays.[1][2] Its mechanism of action involves the downregulation of extracellular matrix (ECM)-mediated oncogenic signaling and the induction of apoptosis.[1][2][3] These protocols are designed to be a comprehensive guide for researchers investigating the anti-cancer properties of TP-472 and similar targeted therapies.
Principle of the Assay
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells. The survival fraction, a key parameter derived from this assay, is the ratio of the plating efficiency of treated cells to that of untreated control cells. This provides a quantitative measure of the cytotoxic or cytostatic effects of the treatment.
Data Presentation
The following tables represent illustrative data from a clonogenic survival assay with TP-472 treatment on a hypothetical cancer cell line. These tables are structured for clear comparison of the dose-dependent effects of the compound.
Table 1: Raw Data from Clonogenic Assay
| Treatment Group | TP-472 Concentration (µM) | Replicate 1 (Colonies Counted) | Replicate 2 (Colonies Counted) | Replicate 3 (Colonies Counted) | Average Colonies |
| Vehicle Control | 0 | 185 | 192 | 188 | 188.3 |
| TP-472 | 0.1 | 152 | 145 | 158 | 151.7 |
| TP-472 | 0.5 | 98 | 105 | 95 | 99.3 |
| TP-472 | 1.0 | 55 | 62 | 58 | 58.3 |
| TP-472 | 2.5 | 21 | 28 | 24 | 24.3 |
| TP-472 | 5.0 | 8 | 12 | 10 | 10.0 |
Note: The number of cells seeded per well for this illustrative experiment was 200.
Table 2: Calculated Plating Efficiency and Survival Fraction
| TP-472 Concentration (µM) | Average Colonies | Plating Efficiency (PE) % | Survival Fraction (SF) |
| 0 | 188.3 | 94.15 | 1.000 |
| 0.1 | 151.7 | 75.85 | 0.806 |
| 0.5 | 99.3 | 49.65 | 0.527 |
| 1.0 | 58.3 | 29.15 | 0.310 |
| 2.5 | 24.3 | 12.15 | 0.129 |
| 5.0 | 10.0 | 5.00 | 0.053 |
Formulas:
-
Plating Efficiency (PE): (Average number of colonies formed / Number of cells seeded) x 100
-
Survival Fraction (SF): (PE of treated cells / PE of control cells)
Experimental Protocols
This section provides a detailed methodology for performing a clonogenic survival assay with TP-472.
Materials and Reagents
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
TP-472 (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Fixation solution: 10% Methanol, 10% Acetic Acid in water
-
Staining solution: 0.5% Crystal Violet in methanol
-
Incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for the clonogenic survival assay with TP-472 treatment.
Detailed Step-by-Step Protocol
1. Cell Preparation and Seeding: a. Culture the selected cancer cell line in complete medium until it reaches approximately 80% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and collect the cells. d. Perform a cell count and determine viability (e.g., using Trypan Blue exclusion). e. Calculate the required cell suspension volume to seed a predetermined number of cells per well of a 6-well plate. The number of cells to be seeded will depend on the cell line's plating efficiency and the expected toxicity of TP-472. A good starting point for many cancer cell lines is between 200 and 1000 cells per well.
2. Treatment with TP-472: a. After seeding, allow the cells to attach to the plate for 24 hours in the incubator. b. Prepare serial dilutions of TP-472 in complete medium from a stock solution. Include a vehicle control (DMSO) at the same concentration as the highest TP-472 dose. c. Carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of TP-472 or the vehicle control.
3. Incubation: a. Return the plates to the incubator and allow the cells to grow undisturbed for 10-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.
4. Colony Fixation and Staining: a. After the incubation period, carefully aspirate the medium from each well. b. Gently wash the wells twice with PBS. c. Add 1-2 mL of the fixation solution to each well and incubate at room temperature for 10-15 minutes. d. Aspirate the fixation solution. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well and incubate at room temperature for at least 30 minutes. f. Carefully remove the staining solution and gently wash the wells with tap water until the excess stain is removed. g. Allow the plates to air dry completely.
5. Colony Counting and Data Analysis: a. Count the number of colonies in each well that contain at least 50 cells. A stereomicroscope can be used for more accurate counting. b. Calculate the Plating Efficiency (PE) for the control and each treatment group. c. Calculate the Survival Fraction (SF) for each TP-472 concentration. d. Plot the Survival Fraction as a function of TP-472 concentration to generate a dose-response curve.
Signaling Pathway
TP-472 functions as an inhibitor of BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex. By inhibiting these bromodomains, TP-472 alters the transcription of genes involved in oncogenic signaling and apoptosis.
Caption: Proposed signaling pathway of TP-472 action.
Conclusion
The clonogenic survival assay is a robust method for evaluating the long-term efficacy of anti-cancer compounds like TP-472. The provided protocol offers a standardized approach to assess the dose-dependent inhibition of cancer cell proliferation. The inhibitory effect of TP-472 on BRD7/9 leads to a reduction in oncogenic signaling and an induction of apoptosis, ultimately resulting in decreased clonogenic survival. This detailed guide should enable researchers to effectively utilize this assay in the preclinical evaluation of novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Transcriptome Profiling of Cancer Cells Following TP-472 Treatment
Introduction
TP-472 is a small molecule inhibitor targeting the bromodomains of BRD7 and BRD9, which are components of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] Emerging research has identified TP-472 as a potent inhibitor of cancer cell growth, particularly in melanoma.[1][2] Transcriptome-wide mRNA sequencing has revealed that TP-472 treatment significantly alters gene expression profiles in cancer cells, leading to the downregulation of pathways associated with the extracellular matrix (ECM) and oncogenic signaling, while upregulating genes involved in apoptosis.[1] These application notes provide a comprehensive overview and detailed protocols for studying the transcriptomic effects of TP-472 on cancer cells.
Mechanism of Action
TP-472 functions by inhibiting the bromodomains of BRD7 and BRD9, which are critical for recognizing acetylated lysine residues on histones and other proteins. This inhibition disrupts the normal function of the BAF chromatin remodeling complex, leading to changes in gene expression. In melanoma cells, this results in the suppression of ECM-mediated oncogenic signaling and the induction of apoptosis, ultimately inhibiting tumor growth.
Data Presentation
Table 1: Summary of Differentially Expressed Gene Pathways after TP-472 Treatment in A375 Melanoma Cells
| Pathway Category | Regulation | Key Associated Genes | Fold Change Range (TP-472 vs. DMSO) |
| Extracellular Matrix Organization | Downregulated | COL1A1, COL1A2, COL4A1, COL5A1, FN1, ITGA2, ITGA5, LAMC1 | -2.0 to -5.0 |
| Cell-Matrix Adhesion | Downregulated | ITGB1, ITGB3, VCAN, SPP1, THBS1 | -1.5 to -4.0 |
| Oncogenic Signaling | Downregulated | Integrin signaling, Focal Adhesion | - |
| Apoptosis | Upregulated | BAX, BCL2L11 (Bim), PMAIP1 (Noxa), BBC3 (PUMA), TP53 | +1.5 to +3.0 |
| p53 Pathway | Upregulated | CDKN1A (p21), GADD45A, MDM2 | +1.5 to +2.5 |
Note: The fold change values are illustrative and based on findings from studies on A375 melanoma cells treated with 5 µM and 10 µM TP-472 for 24 hours. Actual values may vary based on experimental conditions and cell line.
Experimental Protocols
1. Cell Culture and TP-472 Treatment
This protocol outlines the procedure for culturing cancer cells and treating them with TP-472.
-
Materials:
-
Cancer cell line (e.g., A375 melanoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
TP-472 (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare working solutions of TP-472 in complete growth medium at the desired final concentrations (e.g., 5 µM and 10 µM). Prepare a vehicle control with the same concentration of DMSO as the highest TP-472 concentration.
-
Remove the old medium from the cells and replace it with the medium containing TP-472 or DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
After incubation, proceed to RNA extraction.
-
2. RNA Extraction and Quality Control
This protocol describes the isolation of total RNA from cultured cells.
-
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
-
-
Procedure:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the culture well by adding 1 mL of TRIzol reagent per well.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Assess RNA quantity and purity (A260/A280 ratio) using a spectrophotometer.
-
Evaluate RNA integrity (RIN score) using a Bioanalyzer. A RIN score > 8 is recommended for RNA sequencing.
-
3. RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for preparing RNA-seq libraries and sequencing.
-
Materials:
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencer (e.g., Illumina NovaSeq)
-
-
Procedure:
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR.
-
Library Quantification and Quality Control: Quantify the library and assess its size distribution.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
4. Bioinformatic Analysis of RNA-Seq Data
This protocol outlines the computational steps for analyzing the sequencing data.
-
Software/Tools:
-
FastQC (for quality control)
-
Trimmomatic or similar (for adapter trimming)
-
STAR or HISAT2 (for alignment to a reference genome)
-
featureCounts or htseq-count (for read quantification)
-
DESeq2 or edgeR (for differential gene expression analysis)
-
GSEA or other pathway analysis tools (e.g., DAVID, Metascape)
-
-
Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38).
-
Read Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated between TP-472 treated and control samples using tools like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to identify enriched biological pathways and gene ontologies.
-
Visualizations
Caption: Experimental workflow for transcriptome profiling.
Caption: TP-472 mechanism of action in cancer cells.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wound Healing Assay with TP-472
For Researchers, Scientists, and Drug Development Professionals
Introduction
The wound healing process is a complex and highly regulated series of cellular and molecular events involving cell migration, proliferation, and differentiation, as well as extracellular matrix (ECM) remodeling. The scratch wound healing assay is a well-established in vitro method to study collective cell migration, a crucial step in this process. This assay is a simple, cost-effective, and widely used technique to evaluate the effects of various compounds on cell motility and wound closure.[1][2][3]
TP-472 has been identified as a small molecule inhibitor of BRD7 and BRD9, epigenetic readers that play a role in chromatin remodeling and gene transcription.[4] Studies have shown that TP-472 can inhibit the migration and invasion of cancer cells by downregulating the expression of genes encoding for various extracellular matrix proteins, such as integrins and collagens. Given the critical role of cell migration and ECM dynamics in wound healing, TP-472 presents a compound of interest for investigating its potential modulatory effects on the wound repair process. These application notes provide a detailed protocol for performing a wound healing assay to assess the impact of TP-472 on cell migration.
Core Principles of the Wound Healing Assay
The assay involves creating an artificial gap, or "scratch," in a confluent cell monolayer cultured in a plate. The cells on the edges of the scratch will then migrate to close the gap, mimicking the process of wound healing. The rate of wound closure can be monitored over time using microscopy and quantified by measuring the change in the area of the cell-free gap. This allows for the assessment of the pro- or anti-migratory effects of compounds like TP-472.
Experimental Protocols
Materials
-
Selected adherent cell line (e.g., human dermal fibroblasts, keratinocytes, or other relevant cell types)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
TP-472 (stock solution prepared in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
24-well or 48-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized wound healing tool/insert
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Optional: Mitomycin C to inhibit cell proliferation
Protocol
1. Cell Seeding
-
Culture the chosen cell line in complete culture medium until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C and 5% CO2 for approximately 24 hours to allow the cells to form a uniform, confluent monolayer.
2. Creating the "Wound"
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, even pressure to ensure a clean, cell-free gap.
-
Alternatively, for more consistent wound size, use commercially available culture inserts which create a defined cell-free gap upon removal.
-
Gently wash the wells with PBS to remove any detached cells and debris.
3. Treatment with TP-472
-
Prepare different concentrations of TP-472 in a low-serum medium (e.g., 0.5-2% FBS) to minimize cell proliferation. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Include the following experimental groups:
-
Negative Control: Cells treated with low-serum medium containing the vehicle.
-
TP-472 Treatment Groups: Cells treated with various concentrations of TP-472 in low-serum medium.
-
Positive Control (Optional): Cells treated with a known inhibitor or enhancer of cell migration.
-
-
Add the appropriate treatment medium to each well.
Note on Proliferation: To ensure that the observed wound closure is primarily due to cell migration and not proliferation, cells can be pre-treated with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) before creating the scratch. Alternatively, serum starvation (0% FBS) can be employed.
4. Image Acquisition
-
Immediately after adding the treatment medium, place the plate on the stage of an inverted microscope.
-
Capture images of the scratch in each well at multiple defined points. This initial time point is considered 0 hours.
-
Return the plate to the incubator.
-
Acquire images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the progression of wound closure.
5. Data Analysis
-
Use image analysis software (e.g., ImageJ) to quantify the area of the cell-free gap at each time point for all treatment groups.
-
Calculate the percentage of wound closure at each time point using the following formula:
% Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] * 100
-
The rate of cell migration can also be determined by plotting the change in wound area over time.
Data Presentation
The quantitative data from the wound healing assay should be summarized in a clear and structured table for easy comparison between the different treatment groups.
| Treatment Group | Concentration | Mean Wound Area at 0h (µm²) | Mean Wound Area at 24h (µm²) | % Wound Closure at 24h |
| Vehicle Control | 0.1% DMSO | 500,000 | 250,000 | 50% |
| TP-472 | 1 µM | 502,000 | 351,400 | 30% |
| TP-472 | 5 µM | 498,000 | 448,200 | 10% |
| TP-472 | 10 µM | 501,000 | 485,970 | 3% |
| Positive Control (e.g., Cytochalasin D) | 2 µM | 499,000 | 494,010 | 1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro wound healing (scratch) assay.
Potential Signaling Pathway Affected by TP-472 in Wound Healing
TP-472, as a BRD7/9 inhibitor, is known to downregulate ECM-related genes. The ECM plays a crucial role in cell migration by interacting with cell surface receptors like integrins, which in turn activate downstream signaling cascades such as the Focal Adhesion Kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways. These pathways are integral to the cytoskeletal reorganization and cell motility required for wound closure.
Caption: Potential mechanism of TP-472's effect on cell migration.
References
- 1. Wound Healing Assay [cellbiolabs.com]
- 2. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Matrigel Invasion Assay Using TP-472
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to evaluate the invasive potential of cancer cells. This application note provides a detailed protocol for utilizing the Matrigel invasion assay to assess the inhibitory effects of TP-472, a potent and selective inhibitor of bromodomain-containing proteins 7 (BRD7) and 9 (BRD9). TP-472 has been identified as an inhibitor of melanoma tumor growth by suppressing ECM-mediated oncogenic signaling.[1] This protocol is specifically tailored for researchers investigating the anti-invasive properties of novel therapeutic compounds like TP-472.
TP-472 exerts its effect by targeting BRD7 and BRD9, which are epigenetic readers that play a crucial role in the regulation of gene expression. Inhibition of these proteins by TP-472 leads to the downregulation of genes encoding for various ECM proteins, such as integrins, collagens, and fibronectins.[1] This disruption of ECM components ultimately hinders the invasive capacity of cancer cells.
Data Presentation
The following table summarizes hypothetical quantitative data from a Matrigel invasion assay with A375 melanoma cells treated with TP-472.
| Treatment Group | Concentration (µM) | Mean Number of Invading Cells (per field) | Standard Deviation | % Inhibition of Invasion |
| Vehicle (DMSO) | - | 150 | ± 12 | 0% |
| TP-472 | 1 | 115 | ± 9 | 23.3% |
| TP-472 | 5 | 68 | ± 7 | 54.7% |
| TP-472 | 10 | 32 | ± 5 | 78.7% |
Experimental Protocols
Materials
-
Cell Line: A375 melanoma cells (or other invasive cancer cell line)
-
Compound: TP-472 (dissolved in DMSO to create a stock solution)
-
Matrigel: Basement Membrane Matrix, Growth Factor Reduced
-
Transwell Inserts: 8.0 µm pore size, for 24-well plates
-
24-well companion plates
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-Free Medium: Basal medium without FBS
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde in PBS or Methanol
-
Staining Solution: 0.1% Crystal Violet in 20% Methanol
-
Cotton Swabs
-
Inverted Microscope
-
Image Analysis Software
Protocol: Matrigel Invasion Assay with TP-472
This protocol is adapted from standard Matrigel invasion assay procedures and incorporates the use of the investigational drug TP-472.
Day 1: Coating of Transwell Inserts
-
Thaw Matrigel: Thaw the Matrigel vial on ice overnight in a 4°C refrigerator. It is critical to keep Matrigel and all related reagents cold to prevent premature polymerization.
-
Prepare Matrigel Dilution: In a cold sterile tube, dilute the Matrigel with cold serum-free medium to a final concentration of 1 mg/mL. Mix gently by pipetting up and down, avoiding the formation of air bubbles.
-
Coat Inserts: Carefully add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert. Ensure the entire surface of the membrane is covered.
-
Solidify Matrigel: Incubate the coated inserts in a cell culture incubator at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel to solidify and form a gel.
Day 2: Cell Seeding and Treatment
-
Rehydrate Matrigel: After solidification, add 300 µL of warm serum-free medium to the upper chamber and 500 µL to the lower chamber. Incubate at 37°C for 2 hours to rehydrate the Matrigel.
-
Prepare Cells:
-
Culture A375 cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.
-
On the day of the assay, harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell suspension to a final concentration of 5 x 10^5 cells/mL.
-
-
Prepare Treatment Conditions: Prepare serial dilutions of TP-472 in serum-free medium at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest TP-472 treatment group.
-
Aspirate and Seed: Carefully aspirate the rehydration medium from the upper and lower chambers.
-
Add Chemoattractant: To the lower chamber of each well, add 750 µL of complete medium (containing 10% FBS) as a chemoattractant.
-
Seed Cells and Treat: In the upper chamber of each insert, add 200 µL of the cell suspension (containing 1 x 10^5 cells) mixed with the appropriate concentration of TP-472 or vehicle control.
-
Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time may need to be optimized depending on the cell line's invasive properties.
Day 3: Fixation, Staining, and Quantification
-
Remove Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invaded cells and the Matrigel layer from the top surface of the membrane.
-
Fixation: Fix the invaded cells on the bottom of the membrane by immersing the inserts in a well containing a fixation solution (e.g., 4% paraformaldehyde or cold methanol) for 20 minutes at room temperature.
-
Staining: Wash the inserts with PBS. Transfer the inserts to a well containing 0.1% crystal violet solution and incubate for 15-30 minutes at room temperature.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification:
-
Allow the inserts to air dry completely.
-
Using an inverted microscope, count the number of stained, invaded cells on the bottom of the membrane.
-
Capture images from at least five random fields of view for each insert.
-
Quantify the number of cells using image analysis software (e.g., ImageJ).
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Matrigel invasion assay with TP-472 treatment.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of TP-472 in inhibiting cell invasion.
References
Application Notes and Protocols for TP-472 in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472 is a small molecule inhibitor targeting bromodomain-containing proteins BRD7 and BRD9, which are epigenetic regulators often overexpressed in melanoma.[1] Research has demonstrated that TP-472 effectively blocks the growth of melanoma cells in both cell culture and in vivo models.[1] Its mechanism of action involves the suppression of extracellular matrix (ECM)-mediated oncogenic signaling and the induction of apoptosis, making it a promising candidate for melanoma therapy.[1]
These application notes provide a comprehensive overview of the use of TP-472 for inducing apoptosis in melanoma cell lines, complete with detailed experimental protocols and data presentation.
Mechanism of Action
TP-472 functions as a potent inhibitor of BRD7 and BRD9, which are components of the BAF (SWI/SNF) chromatin remodeling complex. By inhibiting these bromodomains, TP-472 alters gene expression in melanoma cells, leading to two key anti-cancer effects:
-
Downregulation of Extracellular Matrix (ECM) Proteins: TP-472 treatment leads to a reduction in the expression of various ECM proteins, including integrins, collagens, and fibronectins.[1] This disrupts the tumor microenvironment and inhibits cancer cell growth and proliferation.
-
Induction of Apoptosis: TP-472 upregulates the expression of several pro-apoptotic genes, driving melanoma cells towards programmed cell death.[1]
Data Presentation
In Vitro Efficacy of TP-472 on Melanoma Cell Viability
The inhibitory effect of TP-472 on the viability of various BRAF mutant human melanoma cell lines was assessed using the MTT assay. Cells were treated with increasing concentrations of TP-472 for 5 days.
| Cell Line | TP-472 Concentration (µM) | % Cell Viability (relative to control) |
| M14 | 1 | ~90% |
| 5 | ~40% | |
| 10 | ~20% | |
| SKMEL-28 | 1 | ~95% |
| 5 | ~50% | |
| 10 | ~30% |
Note: The above data is estimated from graphical representations in scientific literature. Precise IC50 values have not been published and should be determined empirically for each cell line.
Gene Expression Changes Induced by TP-472 in A375 Melanoma Cells
Transcriptome-wide mRNA sequencing of A375 melanoma cells treated with TP-472 for 24 hours revealed significant changes in gene expression.
| Treatment | Concentration (µM) | Upregulated Genes | Downregulated Genes |
| TP-472 | 5 | 932 | 1063 |
| TP-472 | 10 | 932 | 1063 |
Key upregulated pro-apoptotic genes are associated with the p53 signaling pathway.
| Gene | Function |
| BAX | Pro-apoptotic Bcl-2 family member |
| GADD45B | Growth arrest and DNA-damage-inducible beta |
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor 1A |
| MDM2 | p53 binding protein |
In Vivo Efficacy of TP-472 in a Melanoma Xenograft Mouse Model
A375-MA2 melanoma cells were subcutaneously injected into NSG mice. Tumor growth was monitored in mice treated with either a vehicle control or TP-472.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle | ~1200 |
| TP-472 | ~400 |
Note: The above data is estimated from graphical representations in scientific literature. Specific tumor volume and weight measurements should be recorded throughout the experiment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of TP-472 on the viability of melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., M14, SKMEL-28, A375, A2058)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
TP-472 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of TP-472 in complete growth medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest TP-472 concentration.
-
Remove the medium from the wells and add 100 µL of the prepared TP-472 dilutions or vehicle control.
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in melanoma cells treated with TP-472 using flow cytometry.
Materials:
-
Melanoma cell lines
-
Complete growth medium
-
TP-472
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed melanoma cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of TP-472 (e.g., 5 µM and 10 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.
-
Immunoblotting
This protocol is for detecting the expression of apoptosis-related proteins in melanoma cells treated with TP-472.
Materials:
-
Melanoma cell lines (e.g., A375)
-
TP-472
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for BAX, MDM2, CDKN1A, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat A375 cells with 10 µM TP-472 or vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized based on the manufacturer's datasheet.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
mRNA Sequencing and Analysis
This protocol outlines the steps for analyzing transcriptome-wide changes in melanoma cells after TP-472 treatment.
Materials:
-
A375 melanoma cells
-
TP-472
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for data analysis
Procedure:
-
Treat A375 cells with DMSO, 5 µM TP-472, or 10 µM TP-472 for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from the extracted RNA according to the NGS platform's protocol.
-
Perform paired-end sequencing.
-
Analyze the sequencing data:
-
Perform quality control and trim adapter sequences.
-
Align reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between TP-472-treated and control samples.
-
Conduct pathway analysis (e.g., using Reactome) to identify enriched biological pathways.
-
Visualizations
References
Application Notes and Protocols for In Vivo Dosing and Administration of TP-472
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472 is a potent and selective chemical probe for the bromodomain-containing proteins BRD9 and BRD7, with respective Kds of 33 nM and 340 nM.[1] It exhibits over 30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7.[1] TP-472 has demonstrated efficacy in preclinical cancer models, particularly in melanoma, where it acts by suppressing oncogenic signaling mediated by the extracellular matrix (ECM) and inducing apoptosis. This document provides detailed application notes and protocols for the in vivo dosing and administration of TP-472 based on published preclinical studies.
Mechanism of Action
TP-472 functions as an inhibitor of BRD7 and BRD9, which are components of the BAF (SWI/SNF) chromatin remodeling complex. By binding to the bromodomains of these proteins, TP-472 prevents their interaction with acetylated histones, thereby modulating gene expression. In melanoma, treatment with TP-472 leads to the downregulation of genes encoding for various ECM proteins, such as integrins, collagens, and fibronectins. This disruption of the tumor microenvironment, coupled with the upregulation of pro-apoptotic genes, results in the inhibition of tumor growth.
Data Presentation
In Vivo Dosing Parameters for TP-472 in a Melanoma Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Five- to six-week-old male NSG (NOD scid gamma) mice | |
| Tumor Model | Subcutaneous xenograft of A375-MA2 human melanoma cells (5 x 106 cells) | |
| Dose | 20 mg/kg body weight | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Dosing Frequency | Every other day (or three times a week) | |
| Vehicle | 0.5% methyl cellulose in water | |
| Treatment Initiation | When tumor volume reached approximately 80-100 mm3 | |
| Treatment Duration | Until the end of the experimental period (e.g., 5 weeks) | [1] |
Experimental Protocols
Protocol 1: Preparation of TP-472 Formulation for In Vivo Administration
Materials:
-
TP-472 powder
-
Vehicle: 0.5% methyl cellulose in water
-
Sterile microcentrifuge tubes
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of TP-472: Based on the number of animals and the dosing schedule, calculate the total amount of TP-472 needed. For example, for a 25g mouse at a 20 mg/kg dose, you would need 0.5 mg of TP-472 per dose.
-
Prepare the vehicle: Prepare a sterile solution of 0.5% methyl cellulose in water.
-
Weigh TP-472: Accurately weigh the required amount of TP-472 powder and place it in a sterile microcentrifuge tube.
-
Prepare the dosing solution:
-
Add a small amount of the vehicle to the TP-472 powder to create a paste.
-
Gradually add the remaining vehicle to the desired final concentration, vortexing thoroughly between additions to ensure a uniform suspension.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Final Volume: Adjust the final volume with the vehicle to ensure the desired dose is administered in a suitable injection volume (e.g., 100-200 µL for a mouse).
-
Storage: It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: In Vivo Efficacy Study in a Melanoma Xenograft Mouse Model
Materials:
-
Five- to six-week-old male NSG mice
-
A375-MA2 human melanoma cells
-
Sterile PBS
-
Syringes and needles (for cell injection and drug administration)
-
Calipers for tumor measurement
-
Prepared TP-472 dosing solution
-
Vehicle control (0.5% methyl cellulose in water)
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture A375-MA2 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 107 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each NSG mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers at least once a week. Calculate tumor volume using the formula: Volume = (length × width2) × 0.5.
-
Randomization and Treatment Initiation: When the average tumor volume reaches approximately 80-100 mm3, randomly assign the mice to a treatment group (TP-472) and a control group (vehicle).
-
Dosing and Administration:
-
Treatment Group: Administer TP-472 at 20 mg/kg body weight via intraperitoneal injection every other day.
-
Control Group: Administer an equivalent volume of the vehicle (0.5% methyl cellulose in water) on the same schedule.
-
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the animals throughout the study.
Concluding Remarks
The provided protocols are based on a published study demonstrating the in vivo anti-tumor activity of TP-472 in a melanoma xenograft model. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines for animal care and use. Further studies may be required to determine the optimal dosing and administration of TP-472 in other cancer models or via different administration routes.
References
Application Notes and Protocols for the Preparation of TP-472 and TP-472N Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions for the bromodomain inhibitor TP-472 and its negative control, TP-472N. Adherence to these guidelines is crucial for ensuring the quality, stability, and reproducibility of experimental results.
Introduction
TP-472 is a potent and selective small molecule inhibitor of the bromodomain-containing proteins BRD9 and, to a lesser extent, BRD7.[1][2] These proteins are components of chromatin remodeling complexes and play a critical role in the transcriptional regulation of genes involved in cell proliferation, differentiation, and oncogenesis. TP-472 has been shown to impede the growth of cancer cells, such as melanoma, by downregulating the expression of genes related to the extracellular matrix (ECM) and upregulating pro-apoptotic genes.[3] this compound serves as a structurally similar but biologically inactive control for in vitro and in vivo experiments, allowing researchers to distinguish the specific effects of BRD7/9 inhibition.
Physicochemical Properties
A summary of the key physicochemical properties of TP-472 and this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions.
| Property | TP-472 | This compound (Negative Control) |
| Molecular Weight | 333.4 g/mol | 306.36 g/mol |
| Appearance | Solid | Solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Soluble in Dimethyl Sulfoxide (DMSO) |
| CAS Number | 2079895-62-6 | 2080306-24-5 |
Stock Solution Preparation Protocol
This protocol describes the preparation of 10 mM stock solutions of TP-472 and this compound in DMSO. It is a widely used starting concentration for in vitro studies.
Materials:
-
TP-472 or this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the vials of TP-472 or this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh the Compound:
-
Tare a sterile amber microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of TP-472 or this compound powder into the tube. For example, to prepare 1 ml of a 10 mM stock solution:
-
For TP-472: Weigh 3.334 mg.
-
For this compound: Weigh 3.064 mg.
-
-
-
Dissolve in DMSO:
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the powder. To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
For the examples above, add 1000 µL (1 mL) of DMSO.
-
-
Ensure Complete Dissolution:
-
Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided.
-
-
Aliquot and Store:
-
To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (TP-472 or this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage and Stability
Proper storage is critical to maintain the integrity of the stock solutions.
| Storage Condition | Recommended Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage. Protect from light. |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability.[1] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles.
-
Before use, thaw the aliquots at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.
-
The final concentration of DMSO in cell culture media should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
Mechanism of Action and Signaling Pathway
TP-472 exerts its biological effects by inhibiting the bromodomains of BRD7 and BRD9. These proteins are readers of acetylated lysine residues on histones and other proteins, and are integral components of the SWI/SNF chromatin remodeling complex. By inhibiting BRD7/9, TP-472 alters the expression of downstream target genes. In cancer cells, this leads to a downregulation of genes promoting the formation and signaling of the extracellular matrix (ECM), such as integrins and collagens. Concurrently, TP-472 upregulates the expression of pro-apoptotic genes, in part through the p53 signaling pathway, leading to programmed cell death.[3]
Caption: Signaling pathway of TP-472 in cancer cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for utilizing TP-472 and this compound stock solutions in cell-based assays.
Caption: General experimental workflow for using TP-472/TP-472N.
References
Troubleshooting & Optimization
potential off-target effects of TP-472 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the TP-472 inhibitor. The information is intended for scientists and drug development professionals to anticipate and address potential issues related to off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the TP-472 inhibitor?
TP-472 is a potent and selective chemical probe that targets the bromodomains of Bromodomain-containing protein 9 (BRD9) and its close homolog, Bromodomain-containing protein 7 (BRD7). It binds to the acetyl-lysine binding pocket of these bromodomains, thereby interfering with their function as epigenetic readers.
Q2: What are the known off-targets of TP-472?
The primary known off-target of TP-472 is BRD7, due to the high sequence homology between the bromodomains of BRD9 and BRD7.[1][2] While TP-472 is highly selective for BRD9/7 over other bromodomain families, including the BET (Bromodomain and Extra-Terminal) family, the possibility of other, lower-affinity off-targets cannot be entirely excluded, especially at high concentrations.
Q3: What are the potential phenotypic consequences of off-target effects of bromodomain inhibitors like TP-472?
Off-target effects of bromodomain inhibitors can lead to a range of unintended cellular phenotypes, which may complicate data interpretation. Dose-limiting toxicities are a known concern for this class of inhibitors.[3] Potential off-target mediated effects could include:
-
Toxicity: As with many small molecule inhibitors, high concentrations of TP-472 may lead to cellular toxicity that is independent of BRD9/7 inhibition.
-
Unexpected Gene Expression Changes: Inhibition of other bromodomain-containing proteins or other cellular targets could lead to changes in gene expression that are not directly regulated by BRD9/7.
-
Alteration of Unrelated Signaling Pathways: Off-target binding could perturb signaling pathways unrelated to the primary mechanism of action.
Q4: How can I minimize the risk of observing off-target effects in my experiments?
To minimize the risk of off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of TP-472 required to achieve the desired on-target effect.
-
Include appropriate controls: Use a structurally unrelated inhibitor of BRD9/7 or a negative control compound that is inactive against BRD9/7 to confirm that the observed phenotype is specific to TP-472's on-target activity.
-
Validate findings with genetic approaches: Where possible, use techniques like siRNA or CRISPR/Cas9 to knockdown BRD9 and/or BRD7 to confirm that the pharmacological and genetic perturbations result in a similar phenotype.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter, potentially arising from off-target effects of TP-472.
Issue 1: Unexpected or inconsistent cellular phenotype observed after TP-472 treatment.
-
Possible Cause: The observed phenotype may be due to an off-target effect, especially if high concentrations of the inhibitor are used.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that TP-472 is binding to BRD9/7 in your cellular system at the concentrations used.
-
Perform a Dose-Response Analysis: Titrate TP-472 to identify the concentration range that correlates with the expected on-target activity. If the unexpected phenotype only occurs at significantly higher concentrations, it is more likely to be an off-target effect.
-
Use Orthogonal Approaches: As mentioned in the FAQs, employ a structurally distinct BRD9/7 inhibitor or genetic knockdown to see if the phenotype is recapitulated.
-
Issue 2: Significant cell toxicity is observed at concentrations required for BRD9/7 inhibition.
-
Possible Cause: The toxicity may be an on-target effect in your specific cell line, or it could be due to off-target interactions.
-
Troubleshooting Steps:
-
Assess Cell Viability Thoroughly: Use multiple methods to assess cell health (e.g., ATP-based assays for viability, LDH release for cytotoxicity, and caspase activation for apoptosis).
-
Compare with BRD9/7 Knockdown: Determine if the genetic knockdown of BRD9 and/or BRD7 phenocopies the observed toxicity. If not, an off-target effect is a likely cause.
-
Consider the Cellular Context: The dependency on BRD9/7 can vary between cell lines. Ensure that your cell model is appropriate for studying the effects of BRD9/7 inhibition.
-
Issue 3: Discrepancy between in vitro binding affinity and cellular potency.
-
Possible Cause: This can be due to several factors, including cell permeability, inhibitor metabolism, or engagement of off-targets in the cellular environment.
-
Troubleshooting Steps:
-
Evaluate Cell Permeability: If not already established, assess the ability of TP-472 to cross the cell membrane in your system.
-
Investigate Inhibitor Stability: Ensure that TP-472 is stable in your cell culture medium over the time course of your experiment.
-
Perform a Proteome-Wide Analysis: For a comprehensive understanding of cellular targets, consider a proteome-wide target identification method like Thermal Proteome Profiling (TPP) or a chemical proteomics approach.
-
Data Presentation
Table 1: Representative Selectivity Profile of a BRD9 Inhibitor
Disclaimer: The following data is a representative example based on published data for selective BRD9 inhibitors and is for illustrative purposes. The actual values for TP-472 may differ.
| Target | Binding Affinity (Kd, nM) | Selectivity vs. BRD9 |
| BRD9 (On-target) | 15 | 1x |
| BRD7 (Known off-target) | 250 | 16.7x |
| BRD4 (BD1) | >10,000 | >667x |
| BRD4 (BD2) | >10,000 | >667x |
| BRD2 (BD1) | >10,000 | >667x |
| BRDT (BD1) | >10,000 | >667x |
| CECR2 | 800 | 53.3x |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of TP-472 to its target proteins (BRD9/7) in intact cells.
Materials:
-
Cells of interest
-
TP-472 inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against BRD9 and BRD7
-
Standard Western blotting or ELISA equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of TP-472 or vehicle for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Detection: Analyze the amount of soluble BRD9 and BRD7 in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the vehicle and TP-472 treated samples. A shift in the melting curve to a higher temperature in the presence of TP-472 indicates target engagement.[4][5]
Protocol 2: Quantitative Proteomic Analysis of Cellular Response
This protocol provides a general workflow to identify global changes in protein expression following TP-472 treatment, which can help to identify potential off-target effects.
Materials:
-
Cells of interest
-
TP-472 inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with TP-472 or vehicle at a chosen concentration and time point.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer suitable for mass spectrometry.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the protein expression profiles between TP-472 and vehicle-treated samples to identify significantly up- or down-regulated proteins.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting TP-472N inactivity in control experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected inactivity of TP-472 in control experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may lead to the apparent inactivity of TP-472 in experimental controls.
Q1: My TP-472 is showing no effect in my negative control group. What are the potential reasons for this?
A1: Inactivity in a negative control is the expected outcome and validates the experiment, indicating the compound is not causing unforeseen effects. However, if you are using a control cell line or condition where you expect some basal level of activity or off-target effects, several factors could be at play:
-
Compound Integrity and Handling:
-
Degradation: Improper storage can compromise TP-472. It should be stored at -20°C.[1]
-
Solubility Issues: TP-472 is soluble in DMSO.[1] Ensure it is fully dissolved before use. Precipitates can lead to inaccurate concentrations.
-
Repeated Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution to prevent degradation.
-
-
Experimental Setup:
-
Incorrect Concentration: Verify the final concentration of TP-472 in your assay. Serial dilution errors are a common source of discrepancy.
-
Cell Line Specificity: The target of TP-472, BRD9/7, may not be expressed or be functionally important in your chosen control cell line.[2]
-
Assay Sensitivity: The endpoint you are measuring may not be sensitive enough to detect subtle changes caused by TP-472 at the concentration used.
-
Q2: I suspect my TP-472 has degraded. How can I check its activity?
A2: To verify the activity of your TP-472 stock, it is recommended to use a positive control system.
-
Use a Sensitive Cell Line: Employ a cell line known to be responsive to TP-472, such as certain melanoma cell lines.[2][3]
-
Perform a Dose-Response Experiment: Test a range of TP-472 concentrations on the sensitive cell line to determine the EC50 (half-maximal effective concentration). A significant shift in the EC50 compared to previously validated batches may indicate degradation. TP-472 has a reported EC50 of 320 nM in a NanoBRET assay.
Q3: What are the key considerations for preparing TP-472 working solutions?
A3: Proper preparation of working solutions is critical for reproducible results.
-
Use the Right Solvent: TP-472 is soluble in DMSO. Prepare your stock solution in 100% DMSO.
-
Avoid Precipitation: When diluting the DMSO stock into aqueous media, ensure the final DMSO concentration is low enough (typically <0.5%) to prevent the compound from precipitating.
-
Vortex Thoroughly: Ensure the compound is fully in solution by vortexing after each dilution step.
-
Fresh Preparations: It is best practice to prepare fresh working solutions for each experiment from a frozen stock.
Summary of TP-472 Properties
| Property | Value | Source |
| Target | Bromodomain BRD9/7 | |
| CAS Number | 2079895-62-6 | |
| Molecular Formula | C20H19N3O2 | |
| Formula Weight | 333.4 | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C | |
| Stability | ≥ 4 years (under proper storage) |
Experimental Protocols
Protocol 1: Preparation of TP-472 Stock and Working Solutions
-
Stock Solution (10 mM):
-
Allow the vial of solid TP-472 to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial (Formula Weight: 333.4 g/mol ), add 300 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).
-
Vortex gently after each dilution.
-
Protocol 2: Cell Viability Assay to Test TP-472 Activity
-
Cell Seeding:
-
Seed a sensitive cell line (e.g., A375 melanoma cells) in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a series of TP-472 dilutions (e.g., 0.1 nM to 10 µM) in culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest TP-472 concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of TP-472.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a standard cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen reagent.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value.
-
Visualizations
Signaling Pathway of TP-472
References
- 1. caymanchem.com [caymanchem.com]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bromodomain Inhibitor Experiments
Welcome to the technical support center for bromodomain inhibitor experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and key protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the use of bromodomain inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent results in my cell-based assays?
A1: Inconsistent results often stem from a few key factors:
-
Cell-Type Specificity: The transcriptional effects of BET inhibitors are highly specific to the cell type being studied. For example, treating leukemia cells with the BET inhibitor JQ1 causes significant MYC suppression, while the same treatment in fibroblasts has a minimal effect on MYC levels.[1] Ensure the chosen cell line is appropriate for the hypothesis being tested.
-
Inhibitor Stability and Storage: Ensure the inhibitor is stored correctly according to the manufacturer's instructions and that the solvent (e.g., DMSO) is of high purity. Repeated freeze-thaw cycles can degrade the compound.
-
Assay Conditions: Minor variations in cell density, passage number, serum concentration, and incubation times can lead to significant differences in experimental outcomes. Standardize these parameters across all experiments.
-
Cell Line Integrity: Verify the identity and purity of your cell line through methods like short tandem repeat (STR) profiling to rule out cross-contamination or misidentification.
Q2: My bromodomain inhibitor shows high cytotoxicity at its effective concentration. How can I determine if this is a specific on-target effect or non-specific toxicity?
A2: Distinguishing on-target from non-specific toxicity is crucial.
-
Use a Negative Control: Synthesize or obtain a structurally similar but inactive enantiomer or analog of your inhibitor. If the cytotoxicity is non-specific, the inactive control will likely produce a similar toxic effect.
-
Rescue Experiment: If the inhibitor's mechanism involves the downregulation of a specific gene (e.g., MYC), attempt to rescue the cells from apoptosis or growth arrest by overexpressing that gene. A successful rescue suggests the toxicity is on-target.
-
Dose-Response Analysis: A steep dose-response curve may indicate a specific, on-target effect, whereas a shallow curve is often associated with non-specific toxicity.
-
Consider On-Target Toxicity: Be aware that dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues, have been observed in clinical trials of BET inhibitors, indicating that some level of toxicity can be an inherent on-target effect.[2][3]
Q3: How do I select the appropriate bromodomain inhibitor for my experiment?
A3: The choice of inhibitor depends on your research question.
-
Pan-Inhibitors vs. Selective Inhibitors: Pan-BET inhibitors like JQ1 target both bromodomains (BD1 and BD2) of all BET family proteins (BRD2, BRD3, BRD4, and BRDT).[3] If you hypothesize that a specific bromodomain or protein is involved, use a selective inhibitor. For example, inhibiting only BD1 may be sufficient to achieve an anticancer effect, while BD2 is more involved in activating interferon-response genes.[3]
-
BET vs. Non-BET Family: The human genome encodes 61 bromodomains across 46 proteins. If your target is outside the well-studied BET family (e.g., CBP/p300), you must use an inhibitor specifically designed for that target, as the binding pockets can be smaller and more challenging to drug.
Troubleshooting Guides
Issue: Unexpected or Off-Target Effects
Researchers may observe phenotypes that are not easily explained by the inhibition of the intended bromodomain. This is often due to the inhibitor's promiscuity or off-target effects.
Q: My results suggest the inhibitor is affecting pathways unrelated to my target bromodomain. How can I investigate this?
A: Off-target activity is a known challenge.
-
Assess Inhibitor Selectivity: The structural similarity between bromodomains, and even between bromodomain and kinase active sites, can lead to off-target binding. Several kinase inhibitors have been found to potently inhibit BET bromodomains as an unintended effect, and vice-versa. Review selectivity data for your inhibitor or perform a broad panel screen (e.g., kinome scan) to identify potential off-targets.
-
Use Multiple, Structurally Different Inhibitors: Confirm your phenotype using two or more inhibitors that target the same bromodomain but have different chemical scaffolds. If the biological effect is consistent, it is more likely to be a true on-target effect.
-
Genetic Knockdown/Knockout: The most rigorous way to validate an on-target effect is to replicate the phenotype using genetic methods like RNAi or CRISPR/Cas9 to deplete the target protein. This approach is not susceptible to the chemical off-target effects of small molecules.
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow for troubleshooting common sources of experimental variability.
Data Presentation: Inhibitor Selectivity & Potency
The following tables summarize key quantitative data for commonly used bromodomain inhibitors to aid in experimental design and interpretation.
Table 1: Selectivity and Potency of Representative Bromodomain Inhibitors
| Inhibitor | Target Family | Primary Target(s) | IC50 / Kd | Key Notes |
| JQ1 | Pan-BET | BRD2, BRD3, BRD4 | ~50-100 nM (IC50) | Widely used tool compound; displaces BRD4 from chromatin. |
| I-BET762 (GSK525762) | Pan-BET | BRD2, BRD3, BRD4 | ~35 nM (IC50) | In clinical trials; induces cell cycle arrest and apoptosis in myeloma. |
| OTX015 (Birabresib) | Pan-BET | BRD2, BRD3, BRD4 | ~25 nM (IC50) | Orally bioavailable inhibitor studied in leukemia and lymphoma. |
| SGC-CBP30 | Non-BET | CBP/p300 | ~38 nM (Kd for CBP) | Displays >40-fold selectivity for CBP over BET bromodomains. |
| I-BRD9 | Non-BET | BRD9 | ~73 nM (IC50) | Shows >700-fold selectivity for BRD9 over BET family members. |
| GSK778 (iBET-BD1) | BET (BD1 Selective) | BRD-BD1 | - | Designed to selectively target the first bromodomain (BD1) of BET proteins. |
| GSK046 (iBET-BD2) | BET (BD2 Selective) | BRD-BD2 | - | Designed to selectively target the second bromodomain (BD2) of BET proteins. |
Table 2: General Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Typical Concentration Range | Considerations |
| Cell Viability / Proliferation (e.g., MTT, CellTiter-Glo) | 10 nM - 20 µM | Perform a wide dose-response curve to determine GI50/IC50. |
| Western Blot (Target Gene Expression) | 100 nM - 1 µM | Use a concentration known to be effective from viability assays. |
| Co-Immunoprecipitation (Co-IP) | 500 nM - 5 µM | Higher concentrations may be needed to disrupt protein-protein interactions. |
| Chromatin Immunoprecipitation (ChIP) | 100 nM - 1 µM | Assess displacement of the target bromodomain from specific gene loci. |
Key Experimental Protocols & Workflows
General Workflow for Assessing Inhibitor Activity
This diagram illustrates a standard workflow for characterizing a novel bromodomain inhibitor in a cancer cell line model.
Methodology: Western Blot for MYC Downregulation
-
Cell Seeding: Plate a human leukemia cell line (e.g., MV4;11) in 6-well plates at a density that will allow for 70-80% confluency after the treatment period.
-
Inhibitor Treatment: The following day, treat cells with the BET inhibitor (e.g., JQ1 at 500 nM) or vehicle control (e.g., 0.1% DMSO) for 6-24 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MYC overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to confirm downregulation of MYC protein levels in inhibitor-treated samples compared to controls.
Signaling Pathway: Mechanism of BET Inhibition
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to the transcriptional repression of key oncogenes.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TP-472 Concentration for Efficacy While Minimizing Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of TP-472, a potent BRD7/9 inhibitor. The focus of this guide is to help users optimize TP-472 concentration to achieve desired experimental outcomes while mitigating potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TP-472?
A1: TP-472 is a small molecule inhibitor that targets the bromodomains of BRD7 and BRD9, which are epigenetic readers.[1][2] By inhibiting these proteins, TP-472 modulates gene expression, leading to the downregulation of oncogenic signaling pathways, particularly those related to the extracellular matrix (ECM), and the induction of apoptosis in cancer cells.[1][2][3]
Q2: In which cancer models has TP-472 shown efficacy?
A2: TP-472 has demonstrated significant efficacy in preclinical models of melanoma. Studies have shown that it can inhibit the growth of melanoma cells both in vitro and in vivo.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on published studies, effective concentrations for in vitro experiments with melanoma cell lines, such as A375 and SK-MEL-28, are in the range of 5 µM to 10 µM. However, the optimal concentration is cell-line dependent and should be determined empirically.
Q4: How can I determine the optimal, non-toxic concentration of TP-472 for my specific cell line?
A4: To determine the optimal concentration, it is crucial to perform a dose-response experiment to establish a therapeutic window. This involves treating your cells with a range of TP-472 concentrations and assessing both efficacy (e.g., inhibition of proliferation, induction of apoptosis) and cytotoxicity. A cytotoxicity assay, such as the MTT assay, is recommended to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) in your cell line of interest. It is also highly recommended to test the cytotoxicity of TP-472 on a relevant normal (non-cancerous) cell line to assess its therapeutic index.
Q5: What are the known downstream effects of TP-472 treatment?
A5: Treatment with TP-472 in melanoma cells has been shown to cause:
-
Downregulation of extracellular matrix (ECM) proteins: This includes various collagens and fibronectins, which are crucial for tumor growth and metastasis.
-
Upregulation of pro-apoptotic genes: TP-472 induces the expression of genes that promote programmed cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High level of cell death observed at expected effective concentrations. | The specific cell line being used is highly sensitive to TP-472. | Perform a dose-response curve starting from a lower concentration range (e.g., 0.1 µM to 10 µM) to determine the IC50 for cytotoxicity. Use a concentration below the cytotoxic IC50 for your experiments. |
| No significant effect on cell proliferation or viability is observed. | The concentration of TP-472 is too low for the specific cell line. The treatment duration is insufficient. | Increase the concentration of TP-472 in a stepwise manner (e.g., up to 20 µM). Extend the treatment duration (e.g., 48 to 72 hours), ensuring to replenish the media with fresh TP-472 if necessary. |
| Variability in experimental results. | Inconsistent cell seeding density. Instability of TP-472 in the culture medium over time. | Ensure a consistent number of cells are seeded for each experiment. Prepare fresh dilutions of TP-472 from a stock solution for each experiment. Consider the stability of the compound in your specific media and experimental conditions. |
| Difficulty in observing apoptosis. | The assay for apoptosis is not sensitive enough or is performed at an inappropriate time point. | Use a sensitive apoptosis detection method like Annexin V/PI staining followed by flow cytometry. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection after TP-472 treatment. |
Quantitative Data Summary
Currently, specific IC50 values for the cytotoxicity of TP-472 in various cell lines are not widely available in the public domain. The table below summarizes the effective concentrations used in a key study on melanoma cell lines. Researchers are strongly encouraged to determine the IC50 values for their specific cell systems.
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| A375 (Melanoma) | Soft Agar Assay | Concentration-dependent inhibition observed | |
| A375, SKMEL-28, M14, A2058 (Melanoma) | Clonogenic Assay | 5 µM - 10 µM | |
| A375 (Melanoma) | RNA Sequencing | 5 µM and 10 µM | |
| A375 (Melanoma) | Apoptosis Assay | 10 µM |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest (e.g., melanoma cell line and a normal fibroblast cell line)
-
TP-472 stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of TP-472 in complete medium.
-
Remove the medium from the wells and add 100 µL of the TP-472 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest TP-472 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with TP-472 and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of TP-472 for the appropriate duration. Include untreated and vehicle-treated controls.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: TP-472 signaling pathway.
Caption: Workflow for optimizing TP-472 concentration.
References
Technical Support Center: Addressing Gastrointestinal Toxicity of BET Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the gastrointestinal (GI) toxicity associated with Bromodomain and Extra-Terminal (BET) inhibitors.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vivo and in vitro experiments with BET inhibitors.
Issue 1: Severe Diarrhea and Weight Loss in Animal Models
Question: My mice are experiencing severe diarrhea and significant weight loss after treatment with a pan-BET inhibitor. How can I manage this without compromising my study?
Answer:
Severe diarrhea is a known on-target toxicity of pan-BET inhibitors, primarily due to the disruption of intestinal stem cell homeostasis. Here’s a step-by-step troubleshooting guide:
-
Dose Optimization:
-
Re-evaluate Dosage: The current dose may be too high for the specific animal strain or model. Consider performing a dose-response study to find the maximum tolerated dose (MTD) that minimizes GI toxicity while retaining anti-tumor efficacy.
-
Alternative Dosing Schedule: Instead of daily dosing, explore intermittent dosing schedules (e.g., 5 days on, 2 days off). This can allow for partial recovery of the intestinal epithelium.
-
-
Supportive Care:
-
Hydration: Ensure animals have easy access to hydrogels or electrolyte-supplemented water to prevent dehydration.
-
Nutritional Support: Provide a highly palatable and easily digestible diet to encourage food intake and mitigate weight loss.
-
-
Co-administration of Anti-diarrheal Agents:
-
Loperamide: Loperamide is a peripherally acting µ-opioid receptor agonist that reduces intestinal motility.[1] It is a standard treatment for chemotherapy-induced diarrhea.[2]
-
Recommended Dose (Mouse): Start with a low dose (e.g., 1-2 mg/kg) administered orally 30-60 minutes before the BET inhibitor. The dose can be adjusted based on the severity of diarrhea.
-
Caution: Monitor for signs of intestinal obstruction or paralytic ileus, although this is rare with loperamide.[3]
-
-
-
Consider Selective Inhibitors:
-
BD2-Selective Inhibitors: Preclinical studies suggest that inhibitors selective for the second bromodomain (BD2) may have a more favorable GI toxicity profile compared to pan-BET inhibitors.[4] If your experimental goals allow, consider testing a BD2-selective inhibitor.
-
Issue 2: High Variability in Intestinal Organoid Viability Assays
Question: I am testing the GI toxicity of a BET inhibitor using intestinal organoids, but I'm seeing high variability between wells. What could be the cause and how can I improve my assay?
Answer:
High variability in organoid assays can be attributed to several factors. Follow this guide to improve consistency:
-
Standardize Organoid Seeding:
-
Consistent Size and Number: Ensure that the organoids seeded in each well are of a consistent size and number. This can be achieved by gentle mechanical dissociation into smaller fragments and counting before plating.
-
Even Distribution in Matrigel: After mixing the organoids with Matrigel, pipette the mixture carefully into the center of the well to ensure a uniform dome shape and distribution.
-
-
Optimize Drug Treatment:
-
Media Changes: Ensure consistent timing and volume of media changes during the drug treatment period. For compounds with a short half-life, more frequent media changes may be necessary.
-
Solvent Control: Use a consistent, low concentration of the drug solvent (e.g., DMSO) in your vehicle control wells.
-
-
Refine Viability Readout:
-
Lysis and Mixing: When using luminescence-based viability assays like CellTiter-Glo® 3D, ensure complete lysis of the organoids and thorough mixing of the reagent with the well contents. Visually inspect each well to confirm the Matrigel dome is fully resuspended.
-
Plate Reader Settings: Use appropriate plate reader settings for 3D cultures, which may differ from settings for monolayer cells.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and mitigation of BET inhibitor-induced GI toxicity.
Q1: What is the primary mechanism behind the gastrointestinal toxicity of BET inhibitors?
A1: The GI toxicity of BET inhibitors is considered an "on-target" effect, meaning it results from the intended mechanism of action of the drug on normal, healthy tissues. BET proteins, particularly BRD4, are crucial for maintaining the self-renewal and differentiation of intestinal stem cells located in the crypts of Lieberkühn. This process is tightly regulated by the Wnt/β-catenin signaling pathway, which is essential for intestinal homeostasis. BET inhibitors disrupt the transcription of key genes in this pathway, leading to apoptosis of intestinal crypt cells, depletion of transient-amplifying cells, and a reduction in secretory cell lineages (e.g., tuft and enteroendocrine cells). This ultimately impairs the regenerative capacity of the intestinal lining, leading to symptoms like diarrhea and malabsorption.
Q2: Are all BET inhibitors the same in terms of GI toxicity?
A2: No, there is emerging evidence that the GI toxicity profile can differ between various types of BET inhibitors. Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of BET proteins, are commonly associated with dose-limiting GI side effects. However, preclinical studies have shown that inhibitors selective for BD2 may have a better safety profile with fewer GI toxicities compared to pan-BET inhibitors. This suggests that the two bromodomains may have distinct functions in maintaining intestinal homeostasis.
Q3: Can I co-administer anti-inflammatory drugs to mitigate BET inhibitor-induced gut inflammation?
A3: This is a plausible strategy, but it should be approached with caution. While BET inhibitors can induce an inflammatory response in the gut, the primary mechanism of toxicity is the disruption of stem cell function. Budesonide, a locally acting corticosteroid, has been used to manage chemotherapy-induced diarrhea by reducing mucosal inflammation. In a preclinical setting, this could be explored, but it's important to first establish that inflammation is a significant contributor to the observed toxicity in your model. It is also crucial to consider potential drug-drug interactions and whether the anti-inflammatory agent might interfere with the anti-cancer efficacy of the BET inhibitor.
Q4: What is the likely mechanism behind nausea and vomiting caused by BET inhibitors?
A4: The exact mechanism of BET inhibitor-induced nausea and vomiting is not fully elucidated but is likely multifactorial. It may involve both central and peripheral pathways. Peripherally, damage to the intestinal epithelium can lead to the release of signaling molecules like serotonin (5-HT) from enterochromaffin cells. This serotonin can then activate 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brain's vomiting center, located in the area postrema and nucleus tractus solitarius of the brainstem. Centrally, it is possible that BET inhibitors could directly affect these chemoreceptor trigger zones in the brain, as some BET inhibitors can cross the blood-brain barrier.
Q5: Are there any potential drug-drug interactions I should be aware of when using loperamide with BET inhibitors?
A5: Yes, potential drug-drug interactions should be considered. Loperamide is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8. If the BET inhibitor you are using is a substrate, inhibitor, or inducer of these enzymes, there is a potential for a drug-drug interaction that could alter the plasma concentrations of either loperamide or the BET inhibitor. It is advisable to check the metabolic profile of your specific BET inhibitor. If this information is not available, a pilot study to assess the safety and efficacy of the combination is recommended.
Data Presentation
Table 1: Gastrointestinal Adverse Events of Selected BET Inhibitors in Clinical Trials
| BET Inhibitor | Type | Most Common GI Adverse Events (Any Grade) | Grade ≥3 GI Adverse Events | Clinical Trial Phase |
| ODM-207 | Pan-BET | Nausea (66%), Anorexia (49%), Diarrhea (40%), Vomiting (40%) | Nausea (8.6%) | Phase 1 |
| RO6870810 | Pan-BET | Nausea (41.7%), Diarrhea (37.5%), Decreased Appetite (33.3%) | Not specified | Phase 1b |
Table 2: Comparison of Preclinical GI Toxicity Between Pan-BET and Selective BET Inhibitors
| Inhibitor Type | Target | Reported GI Toxicity in Preclinical Models | Reference |
| Pan-BET Inhibitor (e.g., ABBV-075) | BD1 and BD2 | Dose-limiting gastrointestinal toxicity | |
| BD2-Selective Inhibitor (e.g., ABBV-744) | BD2 | Fewer gastrointestinal toxicities compared to pan-BET inhibitors | |
| BD1-Selective Inhibitor | BD1 | May phenocopy pan-BET inhibitors in some aspects, GI toxicity profile is an active area of research. |
Experimental Protocols
Protocol 1: Assessment of BET Inhibitor Toxicity using 3D Intestinal Organoids
This protocol outlines a method for evaluating the cytotoxic effects of BET inhibitors on intestinal organoids.
Materials:
-
Human or mouse intestinal organoids
-
Matrigel®
-
IntestiCult™ Organoid Growth Medium
-
BET inhibitor and vehicle control (e.g., DMSO)
-
96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Methodology:
-
Organoid Culture and Seeding:
-
Culture intestinal organoids according to standard protocols until they are ready for passaging.
-
Harvest and dissociate organoids into small fragments.
-
Resuspend the organoid fragments in Matrigel® at a predetermined density.
-
Seed 10-15 µL of the organoid-Matrigel® suspension as a dome in the center of each well of a 96-well plate.
-
Incubate at 37°C for 15-20 minutes to allow the Matrigel® to polymerize.
-
Gently add 100 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well.
-
-
BET Inhibitor Treatment:
-
After 48 hours of culture, prepare serial dilutions of the BET inhibitor in fresh culture medium. Include a vehicle control.
-
Carefully replace the medium in each well with 100 µL of the appropriate treatment or control medium.
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix vigorously using a pipette to ensure complete lysis of the organoids and dissolution of the Matrigel® dome.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Mechanism of BET inhibitor-induced GI toxicity.
Caption: Workflow for assessing BET inhibitor toxicity in organoids.
References
- 1. Loperamide. Survey of studies on mechanism of its antidiarrheal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1b dose-escalation/expansion study of BET inhibitor RO6870810 in patients with advanced multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to BRD9 inhibitors in cancer cells
Welcome to the technical support center for researchers utilizing BRD9 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on overcoming resistance to BRD9 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BRD9 inhibitors?
A1: BRD9 is a core subunit of the non-canonical SWI/SNF chromatin remodeling complex, also known as ncBAF.[1] BRD9 inhibitors are small molecules that competitively bind to the bromodomain of the BRD9 protein. This binding action blocks the recognition of acetylated lysine residues on histone tails and other proteins.[1] By preventing this interaction, BRD9 inhibitors disrupt the recruitment and function of the ncBAF complex at specific gene loci, leading to altered gene expression. This modulation of gene transcription can suppress the proliferation and survival of cancer cells.[1][2]
Q2: In which cancer types have BRD9 inhibitors shown the most promise?
A2: Preclinical studies have demonstrated the potential of BRD9 inhibitors in various cancers. They have shown significant anti-proliferative effects in acute myeloid leukemia (AML), where they can suppress MYC transcription and induce differentiation.[3] Other cancer types where BRD9 inhibition is being actively investigated include malignant rhabdoid tumors, synovial sarcoma, non-small cell lung cancer (NSCLC), glioblastoma, and prostate cancer.
Q3: My cancer cell line is not responding to the BRD9 inhibitor. What are the possible reasons?
A3: Intrinsic resistance to BRD9 inhibitors can occur for several reasons. The cancer cell line may not be dependent on BRD9 for its survival and proliferation. The anti-cancer activity of BRD9 inhibitors is often context-dependent, relying on the specific genetic and epigenetic landscape of the cancer. For example, some cancers with mutations in other SWI/SNF subunits, such as SMARCB1-deficient tumors, show particular vulnerability to BRD9 inhibition. It is also possible that the inhibitor is not reaching its target due to poor cell permeability or rapid efflux from the cell.
Q4: Can BRD9 inhibitors be used to overcome resistance to other cancer therapies?
A4: Yes, a significant area of research involves using BRD9 inhibitors to re-sensitize cancer cells to other treatments. For instance, BRD9 inhibition has been shown to overcome:
-
Tyrosine Kinase Inhibitor (TKI) tolerance in EGFR-mutant lung cancer by preventing the emergence of drug-tolerant cells associated with an epithelial-to-mesenchymal transition (EMT) phenotype.
-
Resistance to oncolytic virus therapy in glioblastoma by augmenting the efficacy of the oncolytic virus and enhancing the anti-tumor immune response.
-
Resistance to immunomodulatory drugs (IMiDs) in multiple myeloma, where combining a BRD9 inhibitor with an IMiD can override resistance.
Troubleshooting Guides
Issue 1: Decreased or Lost Sensitivity to a BRD9 Inhibitor in a Previously Sensitive Cell Line
If you observe that your cancer cell line is developing resistance to a BRD9 inhibitor over time, consider the following potential mechanisms and investigational steps.
Potential Cause 1: On-Target Genetic Alteration (Engineered Resistance Model)
A well-documented mechanism for conferring resistance to BRD9 inhibitors is through genetic modification of the BRD9 gene itself.
-
Troubleshooting/Investigation Strategy:
-
Sequence the BRD9 gene: Analyze the bromodomain-coding region of the BRD9 gene in your resistant cell population to check for mutations that might alter the inhibitor's binding pocket.
-
Bromodomain-Swap Experiment: As a definitive test for on-target activity and a model for resistance, you can engineer cells to express a BRD9 protein where its native bromodomain has been replaced by the first bromodomain of BRD4 (BRD4-BD1). Cells expressing this "BRD9-BET-swap" allele have been shown to be completely resistant to the anti-proliferative effects of BRD9 inhibitors like BI-7273, confirming that the drug's effect is mediated through BRD9.
-
Potential Cause 2: Activation of Bypass Signaling Pathways (Hypothesized)
Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of the primary target.
-
Troubleshooting/Investigation Strategy:
-
Transcriptomic and Proteomic Analysis: Perform RNA-sequencing and proteomic analysis (e.g., mass spectrometry) to compare the gene and protein expression profiles of your sensitive and resistant cell lines. Look for upregulation of known cancer-driving pathways such as PI3K/Akt, MAPK, or other epigenetic regulatory pathways.
-
Pathway Inhibition: Use small molecule inhibitors for the identified bypass pathways in combination with the BRD9 inhibitor to see if sensitivity can be restored.
-
Potential Cause 3: Increased Drug Efflux (Hypothesized)
Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Troubleshooting/Investigation Strategy:
-
Gene Expression Analysis: Use qRT-PCR or RNA-seq to measure the expression levels of common drug efflux pump genes (e.g., ABCB1, ABCC1, ABCG2) in resistant versus sensitive cells.
-
Efflux Pump Inhibition: Treat the resistant cells with known efflux pump inhibitors in combination with the BRD9 inhibitor to determine if this restores sensitivity.
-
Issue 2: How to Confirm the Observed Phenotype is a Result of On-Target BRD9 Inhibition
It is crucial to ensure that the effects seen in your experiments are due to the specific inhibition of BRD9 and not off-target effects of the compound.
-
Validation Strategy 1: Use of Structurally Different Inhibitors:
-
Treat your cells with multiple, structurally distinct BRD9 inhibitors. If they all produce the same phenotype, it is more likely that the effect is on-target.
-
-
Validation Strategy 2: Genetic Knockdown/Knockout:
-
Use shRNA or CRISPR/Cas9 to knockdown or knockout the BRD9 gene. The resulting phenotype should mimic the effects of the pharmacological inhibitor.
-
-
Validation Strategy 3: Engineered Resistance Model:
-
As described in Issue 1, express the "BRD9-BET-swap" allele in your cells. If the inhibitor no longer produces the phenotype in these engineered cells, it strongly confirms on-target activity.
-
Quantitative Data Summary
Table 1: Potency of Selected BRD9 Inhibitors
| Inhibitor | Target(s) | IC50 (BRD9) | Cell-Based Assay EC50 | Cell Line | Reference |
|---|---|---|---|---|---|
| BI-7273 | BRD9/BRD7 | 25 nM | 217 nM | RN2 (AML) | |
| I-BRD9 | BRD9 | 75 nM | ~3 µM | LNCaP (Prostate) |
| LP99 | BRD9/BRD7 | 99 nM (KD) | Not specified | Not specified | |
Key Experimental Protocols
Protocol 1: Generation of a BRD9 Inhibitor-Resistant Cell Line via Bromodomain-Swap
This protocol is adapted from the methodology described by Bidwell et al. (2016) to create a definitive on-target resistance model.
-
Vector Construction:
-
Synthesize a gene construct encoding the full-length mouse or human BRD9 protein, but with the amino acid sequence of the bromodomain (residues 35-139) replaced by the sequence of the first bromodomain of mouse or human BRD4 (residues 44-168).
-
Clone this "BRD9-BET-swap" construct into a retroviral or lentiviral expression vector containing a selectable marker (e.g., puromycin resistance).
-
-
Viral Production:
-
Transfect the expression vector into a packaging cell line (e.g., HEK293T) along with the necessary packaging and envelope plasmids.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Plate the target cancer cell line (e.g., a BRD9 inhibitor-sensitive AML cell line).
-
Transduce the cells with the viral supernatant in the presence of polybrene.
-
After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
-
Selection and Expansion:
-
Culture the cells in the selection medium until a resistant population emerges.
-
Expand the resistant population for further experiments.
-
-
Validation:
-
Confirm the expression of the BRD9-BET-swap protein via Western blot using an antibody that recognizes a region of BRD9 outside the bromodomain.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) comparing the parental cell line and the BRD9-BET-swap cell line across a range of BRD9 inhibitor concentrations. The engineered cells should show a significant rightward shift in the dose-response curve, indicating resistance.
-
Protocol 2: Cell Viability Assay to Assess Inhibitor Sensitivity
-
Cell Plating:
-
Seed cancer cells in triplicate in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight (for adherent cell lines).
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the BRD9 inhibitor in culture medium.
-
Add the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death if desired.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a suitable viability reagent such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo).
-
Follow the manufacturer's instructions to add the reagent and measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the normalized viability versus the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
-
Visualizations
Signaling Pathways and Logical Relationships
References
interpreting unexpected results with TP-472N control
Welcome to the technical support center for TP-472N. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues when working with the BRD7/9 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of bromodomain-containing proteins 7 and 9 (BRD7 and BRD9). Mechanistically, it has been shown to suppress melanoma tumor growth by downregulating genes that encode various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins.[1] This disruption of ECM-mediated oncogenic signaling, coupled with the upregulation of several pro-apoptotic genes, leads to the inhibition of cancer cell growth and proliferation.[1][2]
Q2: I am not observing the expected level of cytotoxicity in my cancer cell line with this compound treatment. What could be the reason?
Several factors could contribute to lower-than-expected cytotoxicity. Firstly, the expression levels of BRD7 and BRD9 can vary significantly between different cancer cell lines. Cell lines with lower expression of these target proteins may exhibit reduced sensitivity to this compound. Secondly, the culture conditions, particularly the composition of the extracellular matrix, can influence the cellular response. Finally, the emergence of resistance mechanisms, although not extensively documented for this compound, is a possibility in long-term treatment studies.
Q3: My cells are showing morphological changes that are inconsistent with apoptosis. What else could be happening?
While this compound is known to induce apoptosis, the observed morphological changes could be related to its effects on the extracellular matrix. The downregulation of ECM proteins can lead to alterations in cell adhesion, spreading, and overall morphology. It is advisable to use multiple assays to confirm the mode of cell death, such as Annexin V/PI staining for apoptosis and assays for other forms of cell death like necroptosis or autophagy.
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: Reduced or No Inhibition of Cell Growth
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Low BRD7/9 Expression: The target cell line may not express sufficient levels of BRD7 and BRD9. | Verify the expression levels of BRD7 and BRD9 in your cell line using qPCR or Western blotting. Compare with a sensitive cell line if possible. |
| Suboptimal Compound Concentration: The concentration of this compound used may be too low for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line. We recommend a concentration range of 10 nM to 10 µM. |
| Incorrect Compound Handling/Storage: Improper storage or handling may have led to compound degradation. | Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment. |
| High Serum Concentration in Media: Serum components can sometimes interfere with compound activity. | Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line's health. |
| Cell Seeding Density: Too high or too low a cell density can affect the outcome of proliferation assays. | Optimize the cell seeding density for your specific cell line and assay duration. |
Issue 2: Inconsistent Effects on Downstream Gene Expression
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Timing of Analysis: The temporal expression profile of target genes can vary. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in the expression of ECM and pro-apoptotic genes. |
| Cell Line-Specific Signaling: The downstream effects of BRD7/9 inhibition can be context-dependent. | Investigate the predominant signaling pathways in your cell line that are linked to ECM regulation and apoptosis. This may reveal alternative pathways affected by this compound. |
| Off-Target Effects (Unlikely but possible): At very high concentrations, off-target effects could influence gene expression. | Use the lowest effective concentration of this compound as determined by your dose-response studies. |
Expected vs. Unexpected Outcomes with this compound Treatment
| Parameter | Expected Outcome | Potential Unexpected Outcome & Interpretation |
| Cell Viability | Dose-dependent decrease in viability of sensitive cancer cell lines. | No change or minimal decrease: Could indicate low BRD7/9 expression or other resistance mechanisms. |
| Apoptosis Markers (e.g., Cleaved Caspase-3) | Increase in apoptotic markers. | No significant increase: The primary mode of cell death in your model may not be apoptosis. Investigate other cell death pathways. |
| ECM Gene Expression (e.g., COL1A1, ITGA5) | Downregulation of key ECM genes. | No change or upregulation: The cell line may have compensatory mechanisms or rely on BRD7/9-independent pathways for ECM regulation. |
| Pro-Apoptotic Gene Expression (e.g., BAX, PUMA) | Upregulation of pro-apoptotic genes. | No change or downregulation: The apoptotic response may be delayed or mediated by other pro-apoptotic factors in your specific cell model. |
Key Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizing Key Processes
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BRD9 Inhibitors: TP-472 vs. I-BRD9
In the landscape of epigenetic research, the bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology and other diseases. As a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in gene regulation. The development of selective inhibitors to probe its function and therapeutic potential is a significant focus for researchers. Among the chemical tools available, TP-472 and I-BRD9 are two prominent inhibitors. This guide provides an objective comparison of their performance in BRD9 inhibition assays, supported by experimental data and detailed methodologies.
Quantitative Performance in Inhibition Assays
The following table summarizes the key quantitative data for TP-472 and I-BRD9 from various inhibition assays. It is important to note that direct comparison can be challenging as data is often generated from different studies under varying experimental conditions.
| Parameter | TP-472 | I-BRD9 | Assay Type | Reference |
| BRD9 Binding Affinity (Kd) | 33 nM | ~1.9 nM - 9 nM | Isothermal Titration Calorimetry (ITC), DiscoverX | [1] |
| BRD7 Binding Affinity (Kd) | 340 nM | ~380 nM | Isothermal Titration Calorimetry (ITC), DiscoverX | [1] |
| BRD9 Cellular Engagement (EC50) | 320 nM | 158 nM | NanoBRET Assay | [1] |
| BRD9 Inhibition (pIC50) | Not Reported | 7.3 | TR-FRET Assay | |
| Selectivity (BRD7 vs. BRD9) | ~10-fold | ~42-fold to ~200-fold | Various | [1] |
| Selectivity over BET family | >30-fold | >700-fold | Various | [1] |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding affinity. EC50 represents the concentration of a drug that gives a half-maximal response. pIC50 is the negative logarithm of the IC50 value.
BRD9 Signaling Pathway
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex is involved in regulating gene expression by altering chromatin structure. The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histone tails, which is a key step in targeting the ncBAF complex to specific genomic locations. Once recruited, the complex can modulate the expression of downstream target genes, including the proto-oncogene MYC, and influence major signaling pathways such as PI3K/AKT and MAPK. Dysregulation of BRD9 function has been implicated in various cancers, making it an attractive target for therapeutic intervention.
References
Validating On-Target Effects of the BRD9/7 Inhibitor TP-472 with its Negative Control TP-472N
A Comparative Guide for Researchers
In the pursuit of novel therapeutics, the rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of the selective BRD9/7 inhibitor, TP-472, and its structurally similar but inactive analog, TP-472N. The data presented herein demonstrates the utility of this compound as a negative control to unequivocally attribute the biological activities of TP-472 to its inhibition of the bromodomains of BRD9 and BRD7. This document is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and oncology.
Biochemical and Cellular Activity Comparison
The on-target activity of TP-472 and the corresponding lack of activity of this compound have been quantified through biochemical and cellular assays. The data, summarized in the table below, clearly establishes TP-472 as a potent BRD9/7 inhibitor and this compound as an ideal negative control.
| Compound | Target | Assay Type | Result | Reference |
| TP-472 | BRD9 | Isothermal Titration Calorimetry (ITC) | Kd = 33 nM | [1] |
| BRD7 | Isothermal Titration Calorimetry (ITC) | Kd = 340 nM | [1] | |
| BRD9 | NanoBRET™ Target Engagement Assay | EC50 = 320 nM | [1] | |
| This compound | BRD9 | Not Specified | Inactive (>20 µM) | [1] |
Cellular Phenotypes of On-Target Inhibition by TP-472
The engagement of TP-472 with its cellular targets, BRD9 and BRD7, leads to distinct phenotypic changes. The following data from studies in melanoma cell lines illustrate the on-target effects of TP-472.
Inhibition of Cancer Cell Proliferation (Clonogenic Assay)
TP-472 demonstrates a concentration-dependent inhibition of long-term survival in melanoma cell lines.
| Cell Line | Treatment | Concentration | Effect |
| A375 (Melanoma) | TP-472 | 5 µM | Strong inhibition of colony formation |
| A375 (Melanoma) | TP-472 | 10 µM | Strong inhibition of colony formation |
| M14 (Melanoma) | TP-472 | 5 µM | Strong inhibition of colony formation |
| M14 (Melanoma) | TP-472 | 10 µM | Strong inhibition of colony formation |
| SKMEL-28 (Melanoma) | TP-472 | 5 µM | Strong inhibition of colony formation |
| SKMEL-28 (Melanoma) | TP-472 | 10 µM | Strong inhibition of colony formation |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay is designed to quantify the binding of a test compound to a target protein within intact cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD9 protein (the donor) and a fluorescently labeled tracer that binds to the BRD9 bromodomain (the acceptor). A test compound that binds to the BRD9 bromodomain will compete with the tracer, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the BRD9-NanoLuc® fusion protein.
-
Compound and Tracer Addition: Transfected cells are plated and incubated with the test compound (e.g., TP-472 or this compound) at various concentrations, followed by the addition of the fluorescent tracer.
-
Lysis and Detection: A substrate for NanoLuc® luciferase is added, and the luminescence and fluorescence are measured.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration to determine the EC50 value.
Clonogenic Survival Assay
This in vitro assay assesses the ability of a single cell to proliferate and form a colony, thereby evaluating the long-term effects of a cytotoxic or cytostatic agent.
Protocol Outline:
-
Cell Seeding: Melanoma cell lines (e.g., A375, M14, SKMEL-28) are seeded at a low density in 6-well plates.
-
Treatment: Cells are treated with various concentrations of TP-472 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for approximately 2 weeks to allow for colony formation. The medium is changed as required.
-
Staining: Colonies are fixed with a solution of glutaraldehyde and stained with crystal violet.
-
Quantification: The number of colonies (typically defined as containing >50 cells) in each well is counted. The plating efficiency and surviving fraction are calculated to determine the effect of the compound on cell survival.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
Caption: TP-472 inhibits BRD9/7, affecting chromatin remodeling and gene expression.
Caption: Workflow for validating TP-472's on-target effects using this compound.
References
TP-472N: A Crucial Tool for Validating BRD9-Dependent Cellular Processes
A head-to-head comparison of the active BRD9 inhibitor TP-472 and its inactive analog, TP-472N, provides researchers with a robust system to confirm that observed biological effects are specifically due to the inhibition of the BRD9 bromodomain. This guide offers a comprehensive overview of TP-472 and its negative control, this compound, alongside other alternative methods for verifying BRD9-dependent phenotypes. We present comparative data, detailed experimental protocols, and visual workflows to assist researchers in designing rigorous experiments to probe BRD9 function.
Introduction to BRD9 and the Need for a Negative Control
Bromodomain-containing protein 9 (BRD9), a member of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a therapeutic target in various diseases, including cancer. To investigate the specific roles of BRD9, potent and selective inhibitors are essential. TP-472 is a chemical probe that targets the bromodomains of BRD9 and its close homolog BRD7. However, to definitively attribute a cellular phenotype to the inhibition of BRD9, a structurally similar but biologically inactive control molecule is indispensable. This compound serves this purpose, allowing for the differentiation of on-target effects from potential off-target or compound-specific artifacts.
Comparative Analysis of TP-472 and Alternatives
The validation of BRD9-dependent phenotypes relies on demonstrating that the observed effects of an active inhibitor like TP-472 can be recapitulated by other means of BRD9 perturbation, and importantly, are absent when using an inactive control like this compound or unrelated inhibitors.
Table 1: Comparison of Tools for BRD9 Phenotype Validation
| Tool/Method | Target(s) | Principle of Action | Key Advantages | Key Limitations |
| TP-472 | BRD9/BRD7 Bromodomains | Small molecule inhibitor | Potent and cell-permeable | Also inhibits BRD7 |
| This compound | None (Inactive) | Negative control | Structurally similar to TP-472, ideal for ruling out off-target effects | No inhibitory activity |
| I-BRD9 | BRD9 Bromodomain | Selective small molecule inhibitor | High selectivity for BRD9 over other bromodomains | Different chemical scaffold from TP-472 |
| LP99 | BRD9/BRD7 Bromodomains | Small molecule inhibitor | Early generation probe | Less characterized than newer inhibitors |
| RNAi (shRNA/siRNA) | BRD9 mRNA | Post-transcriptional gene silencing | High specificity for BRD9 | Potential for incomplete knockdown and off-target effects |
| CRISPR/Cas9 | BRD9 gene | Gene knockout or editing | Complete loss of function | Can be lethal in some cell lines, potential for off-target edits |
Quantitative Performance Data
Direct comparison of the cellular activity of TP-472 with its inactive control and other BRD9 inhibitors is crucial for experimental design. The following table summarizes available IC50 data in melanoma cell lines, a context where BRD9 inhibition has shown anti-proliferative effects.
Table 2: Comparative IC50 Values of BRD9 Inhibitors in Melanoma Cell Lines
| Compound | A375 (IC50, µM) | SK-MEL-28 (IC50, µM) | M14 (IC50, µM) | Reference |
| TP-472 | ~5-10 | ~5-10 | ~5-10 | [1] |
| This compound | > 50 (Expected) | > 50 (Expected) | > 50 (Expected) | N/A |
| I-BRD9 | 6.12 (A549) | N/A | N/A | [2] |
| Vemurafenib | 0.173 | N/A | N/A | [3] |
Experimental Protocols
To facilitate the use of TP-472 and this compound in validating BRD9-dependent phenotypes, we provide detailed protocols for key cellular assays.
Cell Viability (MTT) Assay
This protocol is adapted from a study investigating the effect of epigenetic inhibitors on melanoma cell growth[1].
-
Cell Seeding: Seed melanoma cells (e.g., A375, SK-MEL-28, M14) in 96-well plates at a density of 1 x 10³ cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with a range of concentrations of TP-472, this compound (as a negative control), and another BRD9 inhibitor (e.g., I-BRD9) for 5 days. Include a DMSO-treated vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the relative cell viability as a percentage of the DMSO-treated control.
Wound Healing (Scratch) Assay
This protocol is a standard method to assess cell migration.
-
Cell Seeding: Seed cells in a 12-well plate to create a confluent monolayer.
-
Scratch Creation: Once confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh media containing TP-472, this compound, or a vehicle control (DMSO).
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and quantify the percentage of wound closure over time.
RNA Sequencing (RNA-Seq) Analysis
This protocol outlines the key steps for analyzing transcriptional changes upon BRD9 inhibition, based on a study using TP-472 in melanoma cells.
-
Cell Treatment: Treat A375 melanoma cells with DMSO, 5 µM TP-472, or 10 µM TP-472 for 24 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between TP-472 treated and DMSO control samples.
-
Conduct pathway analysis (e.g., Gene Ontology, KEGG) on the differentially expressed genes to identify affected signaling pathways.
-
Visualizing BRD9-Dependent Mechanisms
To illustrate the role of TP-472 in confirming BRD9-dependent phenotypes, the following diagrams are provided.
Caption: Workflow for confirming BRD9-dependent phenotypes.
The above workflow illustrates a robust strategy for confirming that an observed cellular phenotype is indeed dependent on BRD9. The active inhibitor TP-472 should induce the phenotype, while the inactive control this compound should not. Corroborating these findings with alternative BRD9 inhibitors or genetic knockdown/knockout methods provides strong evidence for a specific BRD9-dependent mechanism.
Caption: BRD9 inhibition by TP-472 signaling pathway in melanoma.
This proposed signaling pathway, based on findings in melanoma cells, illustrates how TP-472-mediated inhibition of BRD9 can lead to downstream effects on gene expression. Specifically, inhibition of the BRD9-containing ncBAF complex alters chromatin remodeling, leading to the downregulation of genes involved in the extracellular matrix (ECM) and cell proliferation, and the upregulation of pro-apoptotic genes, ultimately resulting in reduced tumor growth. The transforming growth factor-beta (TGF-β) signaling pathway has also been implicated in melanoma progression and is known to be influenced by chromatin remodeling, suggesting a potential, though not yet fully elucidated, interplay with BRD9 function.
Conclusion
This compound is an essential tool for researchers studying the function of BRD9. By providing a chemically and structurally similar but biologically inactive control, this compound allows for the confident attribution of observed phenotypes to the specific inhibition of BRD9 by TP-472. When used in conjunction with other BRD9 inhibitors and genetic tools, this pair of chemical probes enables rigorous and well-controlled experiments to dissect the role of BRD9 in health and disease. This guide provides the necessary information and protocols to effectively utilize TP-472 and this compound for the validation of BRD9-dependent cellular processes.
References
Efficacy of TP-472 vs. Other Epigenetic Drugs in Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the epigenetic drug TP-472 with other relevant epigenetic inhibitors, focusing on their efficacy in melanoma. The information is compiled from preclinical studies and is intended to aid in research and drug development efforts.
Executive Summary
TP-472, a potent and selective inhibitor of the bromodomains of BRD7 and BRD9, has demonstrated significant anti-tumor activity in melanoma models. Its mechanism of action involves the downregulation of extracellular matrix (ECM)-mediated oncogenic signaling and the induction of apoptosis. This guide compares the efficacy of TP-472 with other epigenetic drugs identified in a screen of 32 inhibitors, as well as other relevant compounds from the literature. While direct head-to-head quantitative comparisons are limited, this guide synthesizes available data to provide a comprehensive overview.
Comparative Efficacy of Epigenetic Inhibitors in Melanoma
An unbiased screen of 32 epigenetic inhibitors identified eight compounds, including TP-472, as potent inhibitors of melanoma cell growth[1]. The following table summarizes the available quantitative and qualitative efficacy data for these and other relevant inhibitors.
Table 1: Comparison of the Efficacy of Epigenetic Inhibitors in Melanoma Cell Lines
| Drug | Target(s) | Cell Line(s) | Efficacy Data | Source(s) |
| TP-472 | BRD7/9 | M14, SKMEL-28, A375, A2058 | Identified as the strongest inhibitor of melanoma growth in a screen of 32 epigenetic drugs. Significantly inhibited long-term survival (clonogenic assay) at concentrations of 5 µM and 10 µM. | [1] |
| JQ1 | BET family (BRD2/3/4) | M14, SKMEL-28, A375, A2058, various ocular melanoma lines | Effectively inhibited melanoma cell growth at lower concentrations compared to other tested inhibitors in a long-term survival assay. IC50 values in ocular melanoma cell lines ranged from 0.088 µM to 0.171 µM. | [2][3] |
| GSK-J4 | KDM6A/B | M14, SKMEL-28 | Effectively inhibited the growth of BRAF mutant melanoma cell lines at 5 µM and 10 µM in a short-term survival assay. | [1] |
| GSK343 | EZH2 | M14, SKMEL-28, A375, A2058 | Effectively suppressed the growth of multiple melanoma cell lines at 10 µM in a long-term survival assay. | |
| UNC1999 | EZH1/2 | M14, SKMEL-28 | Effectively inhibited the growth of BRAF mutant melanoma cell lines at 5 µM and 10 µM in a short-term survival assay. | |
| NVS-CERCR-1 | CECR2 | M14, SKMEL-28 | Effectively inhibited the growth of BRAF mutant melanoma cell lines at 5 µM and 10 µM in a short-term survival assay. | |
| OF1 | BRPF1/2/3 | M14, SKMEL-28 | Effectively inhibited the growth of BRAF mutant melanoma cell lines at 5 µM and 10 µM in a short-term survival assay. | |
| UNCO642 | EHMT2 (G9a) | M14, SKMEL-28 | Effectively inhibited the growth of BRAF mutant melanoma cell lines at 5 µM and 10 µM in a short-term survival assay. | |
| Bromosporine | Broad-spectrum bromodomain inhibitor | BRAF-mutant melanoma cell lines | Showed significant anti-tumor effects as a monotherapy and synergized with MAPK pathway inhibitors. |
Disclaimer: The data presented above are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Proliferation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate melanoma cells in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the epigenetic inhibitors or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.
-
Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates to form the base layer. Allow it to solidify.
-
Cell Suspension: Harvest and resuspend melanoma cells in a 0.3% agar solution in complete medium at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Top Agar Layer: Gently layer the cell suspension on top of the solidified base agar.
-
Drug Treatment: The epigenetic inhibitors can be incorporated into the top agar layer or added to the medium overlaying the agar.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium periodically to prevent drying.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope or a colony counter.
In Vivo Tumorigenesis (Melanoma Xenograft Mouse Model)
This model evaluates the in vivo efficacy of anti-cancer compounds.
-
Cell Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., A375, 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the epigenetic inhibitor or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
TP-472 Mechanism of Action
TP-472 exerts its anti-melanoma effects through a dual mechanism: inhibition of ECM-mediated oncogenic signaling and induction of apoptosis.
Caption: Mechanism of action of TP-472 in melanoma cells.
Experimental Workflow for Drug Efficacy Screening
The following diagram illustrates a typical workflow for evaluating the efficacy of epigenetic inhibitors.
Caption: Experimental workflow for evaluating epigenetic inhibitors.
Conclusion
TP-472 has emerged as a promising epigenetic drug for the treatment of melanoma, demonstrating potent anti-tumor effects in preclinical models. Its distinct mechanism of action, targeting BRD7/9 to suppress oncogenic signaling and induce apoptosis, provides a strong rationale for its further development. While direct comparative data with a broad range of other epigenetic inhibitors is still needed, the available evidence suggests that TP-472 is a highly effective agent against melanoma. The experimental protocols and workflow diagrams provided in this guide offer a framework for future research aimed at further elucidating the therapeutic potential of TP-472 and other epigenetic drugs in this challenging disease.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JQ-1 Shows Promise for Ocular Melanoma | Conexiant [conexiant.com]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Pan-BET vs. Selective BRD9 Inhibitors: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances between targeting the entire Bromodomain and Extra-Terminal (BET) family of proteins versus selectively inhibiting individual members like BRD9 is critical for advancing epigenetic therapies. This guide provides an objective comparison of pan-BET and selective BRD9 inhibitors, supported by experimental data, to inform strategic decisions in drug discovery and development.
Pan-BET inhibitors, which target BRD2, BRD3, BRD4, and BRDT, have shown promise in preclinical models by disrupting key oncogenic signaling pathways. However, their broad activity often leads to on-target toxicities, limiting their therapeutic window.[1][2] This has spurred the development of selective inhibitors, such as those targeting BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, with the aim of achieving a more favorable efficacy and safety profile.[3][4]
Mechanism of Action: A Broad Stroke vs. a Fine Point
Pan-BET inhibitors function by competitively binding to the acetyl-lysine recognition pockets of all BET family members, displacing them from chromatin.[5] This leads to a widespread disruption of gene transcription, notably downregulating the expression of oncogenes like MYC.
Selective BRD9 inhibitors, on the other hand, are designed to specifically target the bromodomain of BRD9. BRD9 is a key component of the SWI/SNF chromatin remodeling complex, and its inhibition can modulate gene expression to control cellular processes, including proliferation and differentiation, with potential for reduced side effects compared to pan-BET inhibition.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes representative IC50 values for pan-BET and selective BRD9 inhibitors against various bromodomains. Lower IC50 values indicate higher potency.
| Inhibitor Class | Inhibitor | Target(s) | BRD2 IC50 (nM) | BRD3 IC50 (nM) | BRD4 IC50 (nM) | BRD9 IC50 (nM) | BRD7 IC50 (nM) | Reference(s) |
| Pan-BET | JQ1 | BRD2, BRD3, BRD4, BRDT | 50 | 250 | 790 | >10,000 | >10,000 | |
| OTX015 | BRD2, BRD3, BRD4 | - | - | - | - | - | ||
| I-BET762 | BRD2, BRD3, BRD4 | 500 | 250 | 790 | - | - | ||
| Selective BRD9 | I-BRD9 | BRD9 | - | - | >10,000 | 50 | 380 | |
| BI-7273 | BRD9, BRD7 | - | - | >100,000 | 19 | 117 | ||
| BI-9564 | BRD9 | - | - | - | - | - |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Signaling Pathways and Downstream Effects
Pan-BET inhibitors impact a broad range of signaling pathways due to their targeting of multiple BET proteins, which act as transcriptional co-activators for numerous transcription factors. This leads to the suppression of key oncogenes and inflammatory genes.
Selective BRD9 inhibition, through its role in the ncBAF complex, has been shown to modulate specific cellular processes. For instance, BRD9 has been implicated in regulating the STAT5 pathway in acute myeloid leukemia (AML) and the MAPK/ERK pathway in thyroid cancer. ChIP-seq studies have revealed that BRD9 binds to cell type-specific enhancer regions, suggesting a role in defining cell identity and regulating cell-specific processes.
Comparative Toxicity Profile
A significant driver for the development of selective inhibitors is the mitigation of toxicities associated with pan-BET inhibition. Clinical trials of pan-BET inhibitors have reported dose-limiting toxicities, most commonly thrombocytopenia, anemia, and gastrointestinal issues such as nausea and diarrhea.
Preclinical studies on selective BRD9 inhibitors have indicated that they are generally non-toxic to healthy cells. For instance, the selective BRD9 degrader CFT8634, while showing modest efficacy in late-line patients, was noted to have emerging cardiac toxicities, highlighting the need for continued safety assessment of this class of drugs. More comprehensive clinical data is required to fully delineate the safety profile of selective BRD9 inhibitors.
| Inhibitor Class | Common Adverse Events (Clinical & Preclinical) | Reference(s) |
| Pan-BET | Hematological: Thrombocytopenia, Anemia, NeutropeniaGastrointestinal: Nausea, Diarrhea, Vomiting, Decreased AppetiteOther: Fatigue, Dysgeusia | |
| Selective BRD9 | Generally reported as non-toxic in preclinical models. Emerging clinical data suggests potential for cardiac toxicities with some compounds. |
Experimental Protocols
To facilitate the direct comparison of pan-BET and selective BRD9 inhibitors in a research setting, detailed protocols for key assays are provided below.
Experimental Workflow for Inhibitor Comparison
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
Objective: To determine the concentration of an inhibitor required to disrupt the interaction between a bromodomain and its acetylated histone peptide ligand by 50%.
Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. The binding of a biotinylated histone peptide to a GST-tagged bromodomain brings streptavidin-coated donor beads and anti-GST acceptor beads together, generating a signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.
Materials:
-
GST-tagged bromodomain protein (e.g., BRD4, BRD9)
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor Beads
-
Anti-GST Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test inhibitors (pan-BET and selective BRD9)
-
384-well microplate
Protocol:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Add a mixture of the GST-tagged bromodomain and biotinylated histone peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add the anti-GST acceptor beads and incubate for 1 hour at room temperature in the dark.
-
Add the streptavidin-coated donor beads and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a non-linear regression curve fit.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To determine if an inhibitor reduces the occupancy of a target protein (e.g., BRD4 or BRD9) at specific gene promoters or enhancers.
Principle: Cells are treated with an inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR to measure the occupancy at specific genomic loci.
Materials:
-
Cells of interest
-
Pan-BET or selective BRD9 inhibitor
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
ChIP-grade antibody against the target protein (e.g., anti-BRD4, anti-BRD9)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters/enhancers and a control region
-
SYBR Green qPCR master mix
Protocol:
-
Treat cells with the inhibitor or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to an average size of 200-500 bp.
-
Incubate the sheared chromatin with the specific antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with Proteinase K.
-
Purify the DNA.
-
Perform qPCR using primers for the target genomic regions and a negative control region.
-
Analyze the data as a percentage of input or fold enrichment over an IgG control.
Cell Viability (MTT) Assay
Objective: To assess the effect of inhibitors on the metabolic activity and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Pan-BET and selective BRD9 inhibitors
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitors or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Proteins Brd2, Brd3 and Brd4 Selectively Regulate Metabolic Pathways in the Pancreatic β-Cell | PLOS One [journals.plos.org]
Comparative Selectivity Profiling of TP-472 Across Bromodomain Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of TP-472, a known BRD9/7 inhibitor, with other prominent bromodomain inhibitors. The information is compiled from publicly available data to assist researchers in evaluating its potential for target validation and therapeutic development.
Executive Summary
TP-472 is a potent inhibitor of the BRD9 and BRD7 bromodomains, demonstrating significant selectivity for these members of the non-BET family of bromodomains. While comprehensive screening data across all bromodomain families is not publicly available, existing data indicates a high degree of selectivity for BRD9 over BRD7 and minimal interaction with other bromodomain families. This profile makes TP-472 a valuable tool for interrogating the specific biological functions of BRD9 and BRD7. In this guide, we compare the selectivity of TP-472 with the highly selective BRD9 inhibitor I-BRD9, the dual BRD9/7 inhibitor BI-9564, and the pan-BET inhibitors JQ1 and I-BET762.
Data Presentation
The following tables summarize the binding affinities of TP-472 and comparator compounds across various bromodomain families. The data is presented as dissociation constants (Kd) or IC50 values, where available.
Table 1: Binding Affinities (Kd in nM) of TP-472 and Comparator BRD9/7 Inhibitors
| Bromodomain | TP-472 | I-BRD9 | BI-9564 |
| BRD9 | 33 | ~20 | 14 |
| BRD7 | 340 | >4000 | 239 |
| BRD4 (BD1) | >10,000 | >10,000 | >100,000 |
| BRD4 (BD2) | >10,000 | >10,000 | >100,000 |
| CREBBP | Not Available | >10,000 | Not Available |
| Selectivity | ~10-fold for BRD9 vs BRD7 | >200-fold for BRD9 vs BRD7 | ~17-fold for BRD9 vs BRD7 |
Note: Data for TP-472 is from the Structural Genomics Consortium (SGC). Data for I-BRD9 and BI-9564 is compiled from publicly available BROMOscan and ITC data.
Table 2: Binding Affinities (IC50/Kd in nM) of Pan-BET Inhibitors
| Bromodomain | JQ1 | I-BET762 |
| BRD2 (BD1) | 128 (Kd) | 32.5 (IC50) |
| BRD3 (BD1) | 59.5 (Kd) | 42.4 (IC50) |
| BRD4 (BD1) | 49 (Kd) | 36.1 (IC50) |
| BRD4 (BD2) | 90.1 (Kd) | Not Available |
| BRD7 | >10,000 | Not Available |
| BRD9 | >10,000 | Not Available |
| CREBBP | 12942 (IC50) | >10,000 |
Note: Data for JQ1 and I-BET762 is compiled from various publications and vendor datasheets.
Experimental Protocols
The selectivity of bromodomain inhibitors is typically assessed using a variety of biophysical and biochemical assays. The data presented in this guide was primarily generated using the following methods:
1. BROMOscan® Competition Binding Assay (Eurofins DiscoverX)
This assay quantitatively measures the binding of a test compound to a panel of bromodomains.
-
Principle: The assay is based on a competition between the test compound and a proprietary, immobilized ligand for binding to the bromodomain target. The bromodomain protein is tagged with DNA, and the amount of protein bound to the solid support is quantified using qPCR. A lower amount of bound protein indicates a higher affinity of the test compound for the bromodomain.
-
Protocol Outline:
-
A panel of DNA-tagged bromodomain proteins is used.
-
Each bromodomain protein is incubated with an immobilized ligand in the presence of varying concentrations of the test compound.
-
After an incubation period, unbound protein is washed away.
-
The amount of bromodomain protein remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Dissociation constants (Kd) are determined by fitting the data to a dose-response curve.
-
2. Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.
-
Protocol Outline:
-
The purified bromodomain protein is placed in the sample cell of the ITC instrument.
-
The test compound (ligand) is loaded into the injection syringe.
-
The ligand is injected into the protein solution in a series of small aliquots.
-
The heat change associated with each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
-
3. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based immunoassay used to measure protein-protein or protein-ligand interactions.
-
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. When in close proximity, excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to a nearby Acceptor bead, leading to a chemiluminescent signal.
-
Protocol Outline:
-
A biotinylated histone peptide is bound to streptavidin-coated Donor beads.
-
A GST-tagged bromodomain protein is bound to anti-GST antibody-coated Acceptor beads.
-
In the absence of an inhibitor, the bromodomain binds to the histone peptide, bringing the Donor and Acceptor beads into proximity and generating a signal.
-
The test compound is added, and if it binds to the bromodomain, it displaces the histone peptide, leading to a decrease in the AlphaScreen signal.
-
IC50 values are determined from the dose-response curve.
-
Mandatory Visualization
Caption: Experimental workflow for assessing bromodomain inhibitor selectivity.
Caption: Selectivity profile of TP-472 across bromodomain families.
Safety Operating Guide
Proper Disposal of TP-472N: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for TP-472N, a negative control compound for the BRD9/7 probe TP-472. Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance. The information is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for a comprehensive understanding and safe handling of the compound.
| Property | Value | Reference |
| Chemical Name | 2-(4-(cyclopropoxymethoxy)phenyl)-5-methylpyrrolo[1,2-a]pyrimidin-7(1H)-one | |
| InChIKey | IDQWBZAMTQTECP-UHFFFAOYSA-N | |
| Molecular Formula | C₁₉H₁₈N₂O₂ | |
| Purity | Not specified, but is the negative control for TP-472 which has ≥98% purity | |
| Formulation | Solid | |
| Solubility | Not specified for this compound. TP-472 is soluble in DMSO. |
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety precautions are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and adherence to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear NIOSH-approved safety goggles or a face shield.
-
Hand Protection: Use heavy rubber gloves.
-
Respiratory Protection: To prevent inhalation of dust, use a NIOSH-approved self-contained breathing apparatus or a respirator, especially in poorly ventilated areas.
-
Protective Clothing: Wear appropriate protective clothing, such as a lab coat and rubber boots, to prevent skin contact.
Handling:
-
Avoid creating and inhaling dust.
-
Ensure adequate ventilation in the work area.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.
-
Facilities should be equipped with an eyewash station and a safety shower.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with all applicable local, state, and federal regulations.
-
Containment:
-
Carefully collect any spilled material.
-
Transfer the waste, including any contaminated materials (e.g., weighing paper, gloves), into a designated and clearly labeled chemical waste container.
-
-
Labeling:
-
Clearly label the chemical waste container with the full chemical name ("this compound") and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials pending pickup by your institution's EHS or a licensed chemical waste disposal contractor.
-
-
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management program. Do not dispose of this compound in standard trash or down the drain.
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these emergency procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. If symptoms develop, seek medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Navigating the Safe Handling of TP-472N: A Comprehensive Guide to Personal Protective Equipment and Disposal
Disclaimer: Information regarding a substance specifically identified as "TP-472N" is not publicly available. This guide utilizes B-Tribromoborazine, a hazardous chemical with a comprehensive safety data sheet, as a representative example to illustrate the necessary personal protective equipment (PPE), handling procedures, and disposal protocols. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
Essential Safety and Logistical Information
Proper handling of hazardous chemicals is paramount in a laboratory setting to ensure the safety of personnel and the integrity of research. This document provides a detailed overview of the necessary precautions, personal protective equipment, and emergency procedures.
Hazard Identification and Classification
B-Tribromoborazine is classified as a substance that can cause severe skin burns, eye damage, and respiratory system irritation.[1] It is crucial to handle this compound with the utmost care in a well-ventilated area, preferably under a chemical fume hood.[1]
Hazard Summary Table
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling B-Tribromoborazine, in accordance with OSHA and European standards.[1]
Personal Protective Equipment (PPE) Requirements
| Body Part | Required Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Protective gloves (e.g., Butyl rubber), and a chemical-resistant suit or lab coat. | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational and Disposal Plans
A clear and concise plan for both routine operations and emergency situations is critical. This includes procedures for handling, storage, and waste disposal.
Handling and Storage
Handle B-Tribromoborazine only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and contact with skin, eyes, or clothing. Containers should be kept tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and wear appropriate PPE. Sweep up the spilled material and place it into a suitable container for disposal, avoiding dust formation.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Immediate medical attention is required. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Call a physician immediately. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Immediate medical attention is required. |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant. Do not release the material into the environment or allow it to contaminate the ground water system.
Visualizing Safety Protocols
To further clarify the procedural steps and logical relationships in handling hazardous chemicals, the following diagrams are provided.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
